Thrombospondin-1 (1016-1023) (human, bovine, mouse)
Description
BenchChem offers high-quality Thrombospondin-1 (1016-1023) (human, bovine, mouse) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thrombospondin-1 (1016-1023) (human, bovine, mouse) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPWCMITEMLEAX-MGQPXDLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H81N13O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1128.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thrombospondin-1 (1016-1023): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a pivotal role in a multitude of biological processes, including angiogenesis, apoptosis, and immune regulation.[1][2] Its functions are mediated through interactions with various cell surface receptors and extracellular matrix components.[1][3] A key functional region of TSP-1 is the C-terminal domain, which contains the peptide sequence RFYVVMWK (amino acids 1016-1023).[4][5] This heptapeptide is a well-established agonist of the CD47 receptor, also known as integrin-associated protein (IAP).[5][6][7][8][9][10] By binding to CD47, the TSP-1 (1016-1023) peptide mimics many of the cellular effects of the full-length TSP-1 protein, making it a valuable tool for studying TSP-1 signaling and a potential therapeutic agent.[11] This guide provides an in-depth technical overview of the mechanism of action of the thrombospondin-1 (1016-1023) peptide, focusing on its signaling pathways, quantitative data, and key experimental protocols.
Core Mechanism of Action: CD47 Agonism
The primary mechanism of action of the thrombospondin-1 (1016-1023) peptide is its function as a direct agonist of the CD47 receptor.[7][8][10] CD47 is a ubiquitously expressed transmembrane protein that interacts with several ligands, including signal-regulatory protein alpha (SIRPα), to regulate cellular functions.[12][13][14] The binding of the TSP-1 (1016-1023) peptide to CD47 initiates a cascade of intracellular signaling events that modulate various cellular processes.
Key Signaling Pathways
Inhibition of Nitric Oxide/cGMP Signaling
A major consequence of TSP-1 (1016-1023) binding to CD47 is the potent inhibition of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[15][16][17][18][19] This pathway is crucial for vasodilation, inhibition of platelet aggregation, and cell survival. The TSP-1 peptide, through CD47, blocks the ability of NO to stimulate soluble guanylate cyclase (sGC), the enzyme responsible for converting GTP to cGMP.[18] This leads to decreased intracellular cGMP levels and a subsequent reduction in the activation of cGMP-dependent protein kinase (PKG).[15][17] The inhibition of this pathway contributes to the anti-angiogenic and pro-thrombotic effects of TSP-1.[15][16][17]
Modulation of VEGFR2 Signaling and Angiogenesis
The TSP-1 (1016-1023) peptide exerts significant anti-angiogenic effects by modulating the signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][20] CD47 constitutively associates with VEGFR2, and the binding of the TSP-1 peptide to CD47 disrupts this association.[4][20] This disruption leads to the inhibition of VEGF-induced VEGFR2 phosphorylation and subsequent downstream signaling through pathways such as Akt.[4][20] By inhibiting VEGFR2 signaling, the peptide suppresses endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis.[21]
Induction of Apoptosis
The TSP-1 (1016-1023) peptide can induce apoptosis in various cell types, including dendritic cells and some cancer cells.[4][6] Ligation of CD47 by the peptide can trigger a caspase-independent cell death pathway.[4] This process is characterized by phosphatidylserine exposure on the outer leaflet of the plasma membrane, loss of cell membrane integrity, reduced mitochondrial membrane potential, and DNA fragmentation.[6] The pro-apoptotic activity of the TSP-1 peptide contributes to its anti-tumor and anti-inflammatory properties.
Quantitative Data Summary
The following table summarizes the available quantitative data for the effects of thrombospondin-1 and its (1016-1023) peptide.
| Parameter | Molecule | Effect | Cell Type/System | Value | Reference(s) |
| IC50 | Full-length TSP-1 | Inhibition of T-cell activation | Murine T-cells | 0.22 - 2.2 nM | [6] |
| Concentration | TSP-1 (1016-1023) peptide (4N1K) | Induction of phosphatidylserine exposure and loss of membrane integrity | Monocyte-derived immature dendritic cells | 25-200 µg/mL | [6][7] |
| Concentration | CD47-binding peptide (7N3) | Inhibition of IL-2 mRNA expression | Murine T-cells | 1 µM | [6] |
| Concentration | Full-length TSP-1 | Inhibition of VEGF-stimulated VEGFR2 phosphorylation | Bovine aortic endothelial cells | 2.2 nM | [20] |
| Concentration | CD47-binding peptide (7N3) | Inhibition of VEGF-stimulated VEGFR2 phosphorylation | Bovine aortic endothelial cells | 1 µM | [20] |
| Concentration | Full-length TSP-1 | Inhibition of NO-stimulated cGMP accumulation | Human umbilical vein endothelial cells | 100 pM | [22] |
Experimental Protocols
Intracellular cGMP Assay
This protocol is used to measure the effect of the TSP-1 (1016-1023) peptide on nitric oxide-stimulated cGMP production.
Materials:
-
Cell culture of interest (e.g., human umbilical vein endothelial cells - HUVECs)
-
TSP-1 (1016-1023) peptide
-
NO donor (e.g., DEA/NO)
-
Cell lysis buffer
-
cGMP immunoassay kit
Procedure:
-
Plate cells in a 96-well plate and grow to confluence.
-
Wash cells with serum-free media.
-
Pre-incubate cells with varying concentrations of the TSP-1 (1016-1023) peptide for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of an NO donor (e.g., 10 µM DEA/NO) for 5-10 minutes at 37°C.
-
Lyse the cells using the appropriate lysis buffer provided with the cGMP immunoassay kit.
-
Measure the intracellular cGMP concentration in the cell lysates using the cGMP immunoassay kit according to the manufacturer's instructions.
-
Plot the cGMP concentration against the peptide concentration to determine the inhibitory effect.
VEGFR2 Phosphorylation Assay
This protocol assesses the impact of the TSP-1 (1016-1023) peptide on VEGF-induced VEGFR2 phosphorylation.
Materials:
-
Endothelial cells (e.g., HUVECs or bovine aortic endothelial cells - BAECs)
-
TSP-1 (1016-1023) peptide
-
Recombinant VEGF
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2
-
Western blotting reagents and equipment
Procedure:
-
Seed endothelial cells and grow until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-treat the cells with the TSP-1 (1016-1023) peptide at various concentrations for 30 minutes.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phospho-VEGFR2 antibody, followed by a secondary antibody.
-
Strip the membrane and re-probe with an anti-total VEGFR2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated VEGFR2 to total VEGFR2.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the TSP-1 (1016-1023) peptide.
Materials:
-
Target cells (e.g., dendritic cells, cancer cell line)
-
TSP-1 (1016-1023) peptide
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Culture the target cells in the presence of various concentrations of the TSP-1 (1016-1023) peptide for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The thrombospondin-1 (1016-1023) peptide is a potent modulator of key cellular signaling pathways, primarily through its agonistic activity on the CD47 receptor. Its ability to inhibit NO/cGMP signaling, suppress VEGFR2-mediated angiogenesis, and induce apoptosis underscores its potential as a therapeutic agent in various diseases, including cancer and inflammatory disorders. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important peptide. Further research into the precise biophysical interactions and the development of more potent and specific mimetics will continue to advance our understanding and application of TSP-1-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Predictive model identifies strategies to enhance TSP1-mediated apoptosis signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombospondin-1 inhibits VEGF receptor-2 signaling by disrupting its association with CD47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Thrombospondin-1 is a CD47-dependent endogenous inhibitor of hydrogen sulfide signaling in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ahajournals.org [ahajournals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Txr1: a transcriptional regulator of thrombospondin-1 that modulates cellular sensitivity to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Human expression patterns: qualitative and quantitative analysis of thrombospondin-1 under physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platelet-derived thrombospondin-1 is a critical negative regulator and potential biomarker of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thrombospondin-1 Inhibits VEGF Receptor-2 Signaling by Disrupting Its Association with CD47 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The CD47-binding peptide of thrombospondin-1 induces defenestration of liver sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thrombospondin-1-induced apoptosis of brain microvascular endothelial cells can be mediated by TNF-R1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of VEGF Receptor 2 signaling by Protein Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of nitric oxide signaling by thrombospondin-1: implications for anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. US11149066B2 - Thrombospondin 1-binding peptide - Google Patents [patents.google.com]
- 22. Thrombospondin-1 inhibits endothelial cell responses to nitric oxide in a cGMP-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thrombospondin-1 (1016-1023) Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thrombospondin-1 (TSP-1) is a large, multifunctional matricellular glycoprotein that plays a critical role in regulating a wide array of cellular processes, including angiogenesis, inflammation, and tumor progression.[1][2] The biological activities of TSP-1 are mediated through its distinct structural domains, which interact with a variety of cell surface receptors and extracellular matrix components.[1][3] This guide focuses specifically on the signaling pathway initiated by the C-terminal peptide of TSP-1, corresponding to amino acids 1016-1023 (sequence: Arg-Phe-Tyr-Val-Val-Met-Trp-Lys or RFYVVMWK). This octapeptide, often referred to as 4N1K, is a potent agonist of the CD47 receptor and a key mediator of TSP-1's anti-angiogenic and pro-apoptotic functions.[4][5][6] Understanding this pathway is crucial for the development of novel therapeutics targeting angiogenesis-dependent diseases and cancer.
The Core Signaling Axis: TSP-1 (1016-1023) and CD47
The primary and most well-characterized receptor for the TSP-1 (1016-1023) peptide is the Cluster of Differentiation 47 (CD47), also known as the Integrin-Associated Protein (IAP).[4][5][7] CD47 is a widely expressed transmembrane protein that functions as a critical regulator of cellular homeostasis and immune responses.[7][8] The full-length TSP-1 protein binds to CD47 with exceptionally high affinity.[8] The 1016-1023 peptide mimics this interaction, acting as a direct CD47 agonist to initiate downstream signaling cascades.[6][9][10]
Upon binding of the TSP-1 (1016-1023) peptide, CD47 undergoes a conformational change that triggers several key downstream events, primarily leading to the inhibition of cell survival pathways and the induction of programmed cell death.
Inhibition of Nitric Oxide (NO) and Vascular Endothelial Growth Factor (VEGF) Signaling
A major consequence of TSP-1 (1016-1023) binding to CD47 is the potent inhibition of nitric oxide (NO)-stimulated signaling pathways.[2][9] This occurs through the disruption of the association between CD47 and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2).[11]
-
Disruption of VEGFR2-CD47 Complex: In endothelial cells, CD47 constitutively associates with VEGFR2.[11]
-
Inhibition of VEGFR2 Activation: The binding of the TSP-1 peptide to CD47 prevents VEGF from efficiently activating VEGFR2, thereby blocking downstream signaling required for endothelial cell survival, migration, and proliferation.[7][9][11]
-
Suppression of NO/cGMP Pathway: This inhibition effectively shuts down the NO/cyclic guanosine monophosphate (cGMP) signaling cascade, a key pathway for angiogenesis and vasodilation.[2]
Induction of Apoptosis
The TSP-1 (1016-1023) peptide is a potent inducer of apoptosis in various cell types, including endothelial cells, T-lymphocytes, and certain cancer cells.[4][5][6] This cell death program can proceed through both caspase-dependent and -independent mechanisms.[4]
Key events in TSP-1 (1016-1023)-induced apoptosis include:
-
Mitochondrial Dysfunction: A reduction in the mitochondrial membrane potential.[6]
-
Phosphatidylserine Exposure: Translocation of phosphatidylserine to the outer leaflet of the plasma membrane, a hallmark of early apoptosis.[6]
-
Membrane Integrity Loss: Compromise of the cell membrane in later stages.[6]
-
DNA Fragmentation: Cleavage of genomic DNA into characteristic fragments.[6]
The following diagram illustrates the core signaling pathway initiated by the TSP-1 (1016-1023) peptide.
Quantitative Data Summary
The interaction between TSP-1, its derived peptides, and the CD47 receptor has been quantified in several studies. This data is essential for designing experiments and for drug development initiatives.
| Ligand | Receptor/Target | Affinity / Concentration | Cell Type / Context | Citation |
| Thrombospondin-1 (Full Protein) | CD47 | Kd ~12 pM | General high-affinity interaction | [8] |
| TSP-1 (1016-1023) / 4N1K | CD47 | 25-200 µg/mL | Effective concentration for apoptosis induction in dendritic cells | [6] |
| TSP-1 (1016-1023) / 4N1K | CD47 | 100 µg/mL | Concentration used to induce phosphatidylserine exposure | [6] |
| Pep-20 (CD47/SIRPα blocker) | Human CD47 | KD = 2.91 µM | Contextual data on CD47 ligand affinity | [7][10] |
| Pep-20 (CD47/SIRPα blocker) | Mouse CD47 | KD = 3.63 µM | Contextual data on CD47 ligand affinity | [7][10] |
Key Experimental Protocols
Reproducing and building upon existing research requires detailed experimental methodologies. The following sections provide protocols for key assays used to investigate the TSP-1 (1016-1023) signaling pathway.
Cell Migration Assay (Modified Boyden Chamber)
This assay quantifies the effect of the TSP-1 peptide on the chemotactic migration of cells, such as endothelial or cancer cells.[12]
Principle: Cells are placed in an upper chamber and migrate through a porous membrane into a lower chamber containing a chemoattractant. The peptide's effect (inhibitory or stimulatory) is measured by counting the migrated cells.
Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 4-6 hours prior to the assay.
-
Chamber Preparation: For migration assays, use uncoated 8.0 µm pore size inserts. For invasion assays, pre-coat the upper chamber with a thin layer of Matrigel and allow it to solidify.[12]
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor like VEGF) to the lower wells of a 24-well plate.
-
Harvest and resuspend the starved cells in serum-free medium at a concentration of 5 x 105 cells/mL.
-
In a separate tube, pre-incubate the cell suspension with various concentrations of the TSP-1 (1016-1023) peptide or a vehicle control for 30 minutes at 37°C.
-
Seed 100 µL of the cell suspension (5 x 104 cells) into the upper chamber of each insert.[12]
-
-
Incubation: Incubate the plate for 4-24 hours (time is cell-type dependent) at 37°C in a CO2 incubator.
-
Staining and Quantification:
-
Carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.[12]
-
Wash the inserts with PBS to remove excess stain.
-
Count the stained cells in 5-10 random high-power fields under a microscope.
-
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: Annexin V binds to phosphatidylserine exposed on the surface of apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.[6]
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the TSP-1 (1016-1023) peptide (e.g., 25-200 µg/mL) for a predetermined time (e.g., 6, 12, or 24 hours).[6] Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA, neutralize, and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Gating:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Relevance in Drug Development
The TSP-1 (1016-1023)/CD47 signaling axis is a compelling target for therapeutic intervention.
-
Anti-Angiogenic Therapy: As a potent inhibitor of angiogenesis, peptide mimetics of this TSP-1 domain hold promise for treating diseases characterized by excessive neovascularization, such as diabetic retinopathy and certain cancers.[13]
-
Cancer Therapy: By inducing apoptosis and sensitizing cancer cells to chemotherapy, targeting this pathway could offer new combination treatment strategies.[5] For instance, activation of CD47 signaling via this peptide has been shown to increase the cytotoxicity of taxanes in cancer cells.[5]
-
Immunomodulation: The broader TSP-1/CD47 axis acts as an immune checkpoint.[8][14] While much focus is on blocking the CD47-"don't eat me" signal to enhance phagocytosis, agonists like the 1016-1023 peptide could be used to modulate T-cell and dendritic cell functions in specific contexts.[6][15]
Conclusion
The Thrombospondin-1 (1016-1023) peptide represents a functionally critical domain of the full-length protein, initiating a potent signaling cascade through its receptor, CD47. This pathway's ability to inhibit pro-survival signals from VEGF and directly induce apoptosis makes it a significant area of study. The detailed understanding of its mechanism, supported by quantitative binding data and robust experimental protocols, provides a solid foundation for researchers and drug developers to explore its therapeutic potential in oncology and vascular biology. Future work will likely focus on developing highly stable and specific peptide mimetics to harness the power of this signaling axis for clinical benefit.
References
- 1. Frontiers | Thrombospondin-1 Signaling Through the Calreticulin/LDL Receptor Related Protein 1 Axis: Functions and Possible Roles in Glaucoma [frontiersin.org]
- 2. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current understanding of the thrombospondin-1 interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Txr1: a transcriptional regulator of thrombospondin-1 that modulates cellular sensitivity to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sanroccotherapeutics.com [sanroccotherapeutics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Thrombospondin-1 Inhibits VEGF Receptor-2 Signaling by Disrupting Its Association with CD47 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thrombospondin-1 promotes cell migration, invasion and lung metastasis of osteosarcoma through FAK dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. Thrombospondin-1, CD47, and SIRPα display cell-specific molecular signatures in human islets and pancreata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Structural Biology of Thrombospondin-1 (1016-1023) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure and function of the Thrombospondin-1 (1016-1023) peptide. Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a critical role in a wide array of biological processes, including angiogenesis, apoptosis, and immune regulation. The peptide sequence spanning amino acids 1016-1023, located in the C-terminal domain of TSP-1, is of particular interest due to its potent biological activity, primarily mediated through its interaction with the CD47 receptor.
Primary and Secondary Structure
The Thrombospondin-1 (1016-1023) peptide is an octapeptide with the following amino acid sequence:
Arg-Phe-Tyr-Val-Val-Met-Trp-Lys (RFYVVMWK)
As a short, linear peptide, RFYVVMWK is highly flexible in aqueous solution. Its structure is not characterized by stable secondary structural elements like α-helices or β-sheets when unbound. However, computational modeling and the context of its location within the C-terminal globular domain of the full-length TSP-1 protein suggest that it may adopt a more defined conformation upon binding to its receptor, CD47. Techniques such as circular dichroism and nuclear magnetic resonance spectroscopy are pivotal in studying the conformational changes of this peptide upon interaction with its binding partners.
Quantitative Data: Receptor Binding Affinity
The biological effects of the TSP-1 (1016-1023) peptide are initiated by its high-affinity binding to the CD47 receptor. This interaction is a critical signaling event. The binding affinity of the parent protein, Thrombospondin-1, to CD47 has been determined to be in the picomolar range, indicating a very strong and specific interaction.
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| Thrombospondin-1 | CD47 | Radioligand Binding Assay | 12 pM | [1][2] |
This high-affinity interaction underscores the physiological relevance of the TSP-1/CD47 signaling axis, which can be potently activated by the RFYVVMWK peptide.[3]
Key Experimental Methodologies
The characterization of the structure and function of the TSP-1 (1016-1023) peptide relies on a variety of sophisticated experimental techniques. Below are detailed protocols for some of the key methodologies.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism spectroscopy is a valuable method for assessing the secondary structure of peptides in solution.[4][5]
Objective: To determine the secondary structural elements (e.g., α-helix, β-sheet, random coil) of the RFYVVMWK peptide in different solvent conditions or upon binding to a ligand.
Protocol:
-
Sample Preparation:
-
Dissolve the synthesized RFYVVMWK peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
The peptide concentration should be in the range of 0.1-1.0 mg/mL.
-
Prepare a blank sample containing only the buffer.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen gas flow to purge the system for at least 30 minutes.
-
Set the scanning parameters: wavelength range of 190-260 nm for far-UV CD, a bandwidth of 1.0 nm, and a scanning speed of 50 nm/min.
-
-
Data Acquisition:
-
Record a baseline spectrum with the buffer-only sample.
-
Measure the CD spectrum of the peptide sample.
-
Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × MRW) / (c × d × 10) where θ_obs is the observed ellipticity, MRW is the mean residue weight of the peptide, c is the concentration in g/mL, and d is the path length of the cuvette in cm.
-
Analyze the resulting spectrum using deconvolution software to estimate the percentage of each secondary structure type.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[6][7][8][9]
Objective: To quantify the binding affinity (Kd) of the RFYVVMWK peptide to the CD47 receptor.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the purified extracellular domain of the CD47 receptor onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the CD47 protein solution over the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the RFYVVMWK peptide in a suitable running buffer (e.g., HBS-EP+).
-
Inject the peptide solutions at various concentrations over the sensor chip surface with the immobilized CD47.
-
Monitor the change in the refractive index, which is proportional to the amount of bound peptide, in real-time.
-
After each injection, regenerate the sensor surface using a low pH buffer or a high salt concentration to dissociate the bound peptide.
-
-
Data Analysis:
-
Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Annexin V Apoptosis Assay
This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][2]
Objective: To determine if the RFYVVMWK peptide induces apoptosis in target cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture target cells (e.g., Jurkat T-cells or cancer cell lines) to the desired confluency.
-
Treat the cells with varying concentrations of the RFYVVMWK peptide for a specified period (e.g., 24 hours). Include untreated cells as a negative control and a known apoptosis-inducing agent as a positive control.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V positive and PI negative cells are in early apoptosis.
-
FITC-Annexin V positive and PI positive cells are in late apoptosis or necrosis.
-
FITC-Annexin V negative and PI negative cells are viable.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the peptide.
-
Signaling Pathways and Biological Functions
The interaction of the Thrombospondin-1 (1016-1023) peptide with CD47 triggers several downstream signaling cascades, impacting cellular processes such as apoptosis, cell adhesion, and nitric oxide (NO) signaling.
Induction of Apoptosis
Binding of the RFYVVMWK peptide to CD47 can initiate a programmed cell death pathway in various cell types, particularly in cancer cells. This pro-apoptotic effect is a key area of investigation for anti-cancer therapies.
Inhibition of Nitric Oxide (NO)/cGMP Signaling
The TSP-1/CD47 interaction is a potent inhibitor of nitric oxide (NO)-stimulated signaling pathways. This has significant implications for vascular tone, platelet function, and angiogenesis.
Modulation of Platelet Aggregation
The TSP-1 (1016-1023) peptide can influence platelet function. Studies have shown that it can induce an activation-independent agglutination of platelets, a process that can be inhibited by anti-CD47 antibodies.
Conclusion
The Thrombospondin-1 (1016-1023) peptide, RFYVVMWK, is a potent bioactive molecule derived from the C-terminal domain of TSP-1. Its high-affinity interaction with the CD47 receptor initiates a cascade of signaling events that regulate critical cellular functions, including apoptosis and nitric oxide signaling. The detailed structural and functional understanding of this peptide, facilitated by the experimental methodologies outlined in this guide, is crucial for the development of novel therapeutic agents targeting the TSP-1/CD47 axis for the treatment of cancer and vascular diseases. Further research into the precise conformational changes upon receptor binding will undoubtedly provide deeper insights into its mechanism of action and pave the way for the rational design of peptidomimetics with enhanced therapeutic properties.
References
- 1. Differential Interactions of Thrombospondin-1, -2, and -4 with CD47 and Effects on cGMP Signaling and Ischemic Injury Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombospondin-1 and CD47 Regulation of Cardiac, Pulmonary and Vascular Responses in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An antitumor peptide RS17‐targeted CD47, design, synthesis, and antitumor activity | Semantic Scholar [semanticscholar.org]
- 7. CD47Binder: Identify CD47 Binding Peptides by Combining Next-Generation Phage Display Data and Multiple Peptide Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Thrombospondin-1 (1016-1023) Peptide: A Core Regulator of Angiogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large, multifunctional matricellular glycoprotein that plays a pivotal role in the regulation of angiogenesis, the formation of new blood vessels.[1][2] Its ability to inhibit angiogenesis is of significant interest in the context of cancer therapy and other diseases characterized by pathological neovascularization. This technical guide focuses on a specific bioactive peptide derived from the C-terminal domain of TSP-1, the amino acid sequence 1016-1023 (RFYVVMWK). This peptide is a known agonist of the cell surface receptor CD47, also known as integrin-associated protein (IAP), and its interaction triggers a cascade of intracellular signals that ultimately suppress angiogenic processes.[3]
This document provides a comprehensive overview of the role of the TSP-1 (1016-1023) peptide in angiogenesis regulation, including its mechanism of action, relevant signaling pathways, and detailed protocols for key experimental assays.
Data Presentation
Table 1: Effect of TSP-1 (1016-1023) Peptide on Endothelial Cell Proliferation
| Concentration (µM) | Inhibition of Proliferation (%) | IC50 (µM) | Cell Type | Assay Method | Reference |
| Data not available | Data not available | Data not available | HUVEC, etc. | MTT Assay |
Table 2: Effect of TSP-1 (1016-1023) Peptide on Endothelial Cell Migration
| Concentration (µM) | Inhibition of Migration (%) | IC50 (µM) | Cell Type | Assay Method | Reference |
| Data not available | Data not available | Data not available | HUVEC, etc. | Boyden Chamber |
Table 3: Effect of TSP-1 (1016-1023) Peptide on Endothelial Cell Tube Formation
| Concentration (µM) | Inhibition of Tube Formation (%) | IC50 (µM) | Cell Type | Assay Method | Reference |
| Data not available | Data not available | Data not available | HUVEC, etc. | Matrigel Assay |
Table 4: Effect of TSP-1 (1016-1023) Peptide on Endothelial Cell Apoptosis
| Concentration (µM) | Apoptosis Induction (%) | Cell Type | Assay Method | Reference |
| Data not available | Data not available | HUVEC, etc. | TUNEL Assay |
Signaling Pathways
The anti-angiogenic effects of the TSP-1 (1016-1023) peptide are primarily mediated through its interaction with the CD47 receptor on endothelial cells. This binding event disrupts the pro-angiogenic signaling cascades initiated by factors such as Vascular Endothelial Growth Factor (VEGF).
TSP-1 (1016-1023) peptide signaling pathway.
The binding of the TSP-1 (1016-1023) peptide to CD47 is understood to disrupt the association between CD47 and VEGFR2, a key receptor for VEGF. This disruption leads to the inhibition of downstream signaling pathways that are crucial for angiogenesis. Specifically, the activation of CD47 by the TSP-1 peptide suppresses the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), which are important mediators of endothelial cell proliferation, migration, and survival.[1] Furthermore, ligation of CD47 can initiate apoptotic pathways in endothelial cells, contributing to the overall anti-angiogenic effect.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays used to assess the anti-angiogenic potential of compounds like the TSP-1 (1016-1023) peptide are provided below.
Endothelial Cell Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
References
A Technical Guide to the Cellular Receptors of the Thrombospondin-1 C-terminal Domain
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a crucial role in a multitude of biological processes, including angiogenesis, inflammation, and tumorigenesis. Its functions are mediated through interactions with a variety of cell surface receptors and extracellular matrix components. The C-terminal domain of TSP-1 is a key region responsible for mediating cell attachment and initiating critical signaling cascades. This technical guide provides an in-depth overview of the cellular receptors for the TSP-1 C-terminal domain, focusing on the primary receptor, CD47. It includes a summary of binding characteristics, detailed signaling pathways, and comprehensive experimental protocols for studying these interactions, designed for researchers in cell biology and drug development.
The Thrombospondin-1 C-terminal Domain
Each monomer of the 450 kDa homotrimeric TSP-1 protein consists of several distinct domains: an N-terminal domain, a procollagen homology region, three type 1 (properdin-like) repeats, three type 2 (EGF-like) repeats, seven type 3 (calcium-binding) repeats, and a globular C-terminal domain.[1] The C-terminal domain is pivotal for cell attachment and is the primary focus of this guide. It directly engages with cell surface receptors to modulate cell adhesion, migration, and intracellular signaling.[1][2]
Primary Cellular Receptors for the TSP-1 C-terminal Domain
The predominant and most well-characterized receptor for the C-terminal domain of TSP-1 is CD47 , also known as Integrin-Associated Protein (IAP).[3][4] While other interactions have been noted, the high-affinity and functionally significant signaling originates from the TSP-1/CD47 axis.
CD47 (Integrin-Associated Protein - IAP)
CD47 is a widely expressed 50 kDa transmembrane glycoprotein with a single N-terminal extracellular IgV-like domain, five transmembrane-spanning segments, and a short, alternatively spliced C-terminal cytoplasmic tail.[5] The C-terminal domain of TSP-1 ligates the extracellular domain of CD47 to initiate downstream signaling.[2] This interaction is critical for the anti-angiogenic and vasoactive effects of TSP-1.[5] Peptides derived from the C-terminal domain, particularly those containing the RFYVVM sequence, have been instrumental in identifying and characterizing CD47 as the receptor.[3][6]
Integrins
The C-terminal region of TSP-1 also contains an RGD sequence in its seventh type 3 repeat, a motif known to bind integrins.[7] The primary integrin implicated in this interaction is αvβ3 . However, the availability of this RGD motif is modulated by calcium levels; it is largely inaccessible when TSP-1 is saturated with calcium.[7] Furthermore, CD47 is known to physically and functionally associate with αvβ3, suggesting a cooperative mechanism where CD47 acts as the primary TSP-1 binding site, which in turn modulates integrin activity.[3][8]
Quantitative Analysis of Receptor Interactions
Direct measurement of the binding affinity between the full TSP-1 protein or its C-terminal domain and CD47 has proven complex. Some studies using surface plasmon resonance (SPR) with recombinant extracellular domains of CD47 failed to detect direct binding, suggesting that the native membrane environment or specific post-translational modifications may be required for a high-affinity interaction.[9] However, functional assays consistently demonstrate that TSP-1 exerts biological effects at very low concentrations, indicating a high-affinity interaction in a cellular context.
| Ligand | Receptor | Cell Type / System | Binding Affinity (Kd) / Effective Concentration | Citation |
| Thrombospondin-1 (TSP-1) | CD47 | Vascular Cells | High Affinity (Picomolar concentrations sufficient to inhibit NO signaling) | [5][9] |
| TSP-1 C-terminal "Signature Domain" | CD47 | Jurkat T Cells | High Affinity (Saturable binding demonstrated) | [9] |
| TSP-1 C-terminal Peptide (4N1K) | CD47 | Various | Not Quantified (Used for affinity labeling and functional assays) | [3] |
Signaling Pathways
The binding of the TSP-1 C-terminal domain to CD47 initiates a cascade of intracellular events, primarily characterized by the inhibition of pro-survival and pro-angiogenic pathways.
Inhibition of Nitric Oxide (NO)/cGMP Signaling
A major consequence of TSP-1/CD47 ligation is the potent inhibition of nitric oxide (NO)-stimulated signaling. This occurs through the inhibition of soluble guanylyl cyclase (sGC), which prevents the synthesis of the second messenger cyclic guanosine monophosphate (cGMP).[5][10][11] This blockade of the NO/cGMP pathway leads to vasoconstriction, decreased blood flow, and inhibition of endothelial cell migration and proliferation.[5]
Disruption of VEGFR2 Signaling
CD47 constitutively associates with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) on the surface of endothelial cells. Upon binding of TSP-1 to CD47, this association is disrupted. This prevents VEGF-induced phosphorylation and activation of VEGFR2, thereby globally inhibiting downstream pro-angiogenic signaling, including the PI3K/Akt pathway.[12] This mechanism is a key component of TSP-1's anti-angiogenic activity.
Diagram of Key Signaling Pathways
Detailed Experimental Protocols
Investigating the interaction between the TSP-1 C-terminal domain and its receptors requires a combination of biophysical and cell-based assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure real-time biomolecular interactions and determine kinetic parameters (kₐ, kₔ) and affinity (K₋).
Objective: To quantify the binding affinity and kinetics between a recombinant TSP-1 C-terminal domain (ligand) and purified extracellular domain of CD47 (analyte).
Methodology:
-
Chip Preparation: Select an appropriate sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Inject the recombinant TSP-1 C-terminal domain (diluted in an appropriate immobilization buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level. A reference flow cell should be activated and blocked without ligand to serve as a control.
-
Blocking: Inject ethanolamine-HCl to deactivate any remaining active esters on both the ligand and reference flow cells.
-
Analyte Injection: Prepare a series of dilutions of the purified CD47 extracellular domain analyte in running buffer (e.g., HBS-EP+). Inject each concentration over both flow cells for a set association time, followed by a dissociation phase with running buffer.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).[13]
References
- 1. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin-associated protein is a receptor for the C-terminal domain of thrombospondin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD47 (Cluster of Differentiation 47) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombospondin-1 and CD47 Regulation of Cardiac, Pulmonary and Vascular Responses in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of a thrombospondin C-terminal fragment reveals a novel calcium core in the type 3 repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dominant role of CD47–thrombospondin-1 interactions in myeloma-induced fusion of human dendritic cells: implications for bone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Interactions of Thrombospondin-1, -2, and -4 with CD47 and Effects on cGMP Signaling and Ischemic Injury Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CD47 Activation by Thrombospondin-1 in Lymphatic Endothelial Cells Suppresses Lymphangiogenesis and Promotes Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
The Biological Activity of Thrombospondin-1 (1016-1023): A Comparative Technical Guide for Human and Mouse Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large, multidomain glycoprotein that plays a crucial role in a wide array of biological processes, including angiogenesis, apoptosis, and immune regulation. The C-terminal region of TSP-1, specifically the amino acid sequence 1016-1023, has been identified as a key bioactive peptide. This peptide acts as a potent agonist for the CD47 receptor, a ubiquitously expressed transmembrane protein. The amino acid sequence of this peptide is highly conserved across species, including humans, mice, and bovines, suggesting a fundamental and preserved biological function. This guide provides an in-depth technical overview of the biological activity of the human and mouse TSP-1 (1016-1023) peptides, with a focus on their shared mechanisms of action, signaling pathways, and the experimental methodologies used for their characterization.
While direct head-to-head quantitative comparisons of the human and mouse peptides are not extensively available in the current literature, the high degree of sequence homology strongly implies a functional equivalence. Therefore, the data and protocols presented herein are considered applicable to both human and mouse-derived peptides.
Data Presentation: Biological Activities of TSP-1 (1016-1023) Peptide
The primary biological activities of the TSP-1 (1016-1023) peptide are mediated through its interaction with the CD47 receptor. These activities are summarized in the tables below.
| Biological Process | Species (Cell Type) | Effect | Key Findings and Observations |
| Apoptosis | Human (Monocyte-derived Dendritic Cells) | Induction of apoptosis | Treatment with the peptide leads to phosphatidylserine exposure, loss of cell membrane integrity, reduced mitochondrial membrane potential, and DNA fragmentation. The number of apoptotic cells increases with peptide concentration.[1] |
| Human (Chronic Lymphocytic Leukemia B Cells) | Induction of programmed cell death | The peptide efficiently kills malignant CLL B cells.[2] | |
| Immune Regulation | Mouse (T-cells) | Inhibition of T-cell activation | Ligation of CD47 by the TSP-1 peptide is necessary and sufficient to inhibit T-cell activation.[3] |
| Angiogenesis | Human and Mouse (Endothelial Cells) | Inhibition of angiogenesis | The C-terminal domain of TSP-1, which contains the 1016-1023 sequence, has anti-angiogenic effects.[4] |
| Platelet Function | Mouse | Partial restoration of platelet tethering | In TSP-1 null mice, the CD47-activating peptide partially restores the time-to-tethering of platelets.[5] |
| Receptor Binding and Signaling | Species | Finding |
| Receptor | Human, Mouse | CD47 |
| Binding Affinity | Not specified for the 1016-1023 peptide alone. | |
| Downstream Signaling | Human, Mouse | Activation of G-proteins, Inhibition of Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) signaling, Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) phosphorylation. |
Signaling Pathways
The binding of the TSP-1 (1016-1023) peptide to the CD47 receptor initiates a cascade of intracellular signaling events that mediate its diverse biological effects.
Experimental Protocols
Assessment of Apoptosis using Annexin V/Propidium Iodide Staining
This protocol outlines the general steps for detecting apoptosis induced by the TSP-1 (1016-1023) peptide using flow cytometry.
Materials:
-
Target cells (e.g., Jurkat T-cells, primary dendritic cells)
-
TSP-1 (1016-1023) peptide (human or mouse)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate.
-
Treat cells with varying concentrations of the TSP-1 (1016-1023) peptide (e.g., 0, 25, 50, 100, 200 µg/mL).
-
Incubate for a predetermined time (e.g., 1, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Apoptotic cells will be Annexin V-positive and PI-negative (early apoptosis) or Annexin V-positive and PI-positive (late apoptosis/necrosis).
-
Analysis of Signaling Pathways by Western Blotting
This protocol describes the general procedure for analyzing the phosphorylation status of key signaling molecules downstream of CD47 activation.
Materials:
-
Target cells
-
TSP-1 (1016-1023) peptide
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-VEGFR2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the TSP-1 (1016-1023) peptide as described in the apoptosis assay.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Conclusion
The Thrombospondin-1 (1016-1023) peptide is a potent and conserved bioactive molecule that exerts its effects primarily through the CD47 receptor. Its ability to induce apoptosis, modulate the immune system, and inhibit angiogenesis makes it a significant area of interest for researchers in various fields, including oncology and immunology. While direct comparative quantitative data between the human and mouse peptides remains to be fully elucidated in the literature, the high degree of sequence conservation provides a strong basis for their functional equivalence. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this intriguing peptide. Further studies focusing on a direct comparison of the human and mouse peptides would be valuable to definitively confirm their interchangeability in pre-clinical and translational research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CD47 Agonist Peptides Induce Programmed Cell Death in Refractory Chronic Lymphocytic Leukemia B Cells via PLCγ1 Activation: Evidence from Mice and Humans | PLOS Medicine [journals.plos.org]
- 3. Thrombospondin-1 is a CD47-dependent endogenous inhibitor of hydrogen sulfide signaling in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CD47-binding peptide of thrombospondin-1 induces defenestration of liver sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombospondin-1 controls vascular platelet recruitment and thrombus adherence in mice by protecting (sub)endothelial VWF from cleavage by ADAMTS13 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thrombospondin-1 (1016-1023) Peptide In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays utilizing the Thrombospondin-1 (1016-1023) peptide, also known as 4N1K or RFYVVMWK. This peptide is the C-terminal amino acid sequence of Thrombospondin-1 (TSP-1) and functions as a CD47 agonist, playing a crucial role in various cellular processes, including apoptosis and cell migration.[1]
Biological Context and Signaling Pathway
The Thrombospondin-1 (1016-1023) peptide exerts its biological effects primarily through its interaction with the cell surface receptor CD47, also known as integrin-associated protein (IAP).[1] This interaction triggers a signaling cascade that can lead to programmed cell death (apoptosis) in various cell types, including cancer cells and dendritic cells.[1][2] The signaling pathway initiated by the TSP-1 (1016-1023) peptide binding to CD47 is implicated in the regulation of cellular processes such as proliferation, migration, and apoptosis.
Signaling Pathway of Thrombospondin-1 (1016-1023) Peptide
Caption: Interaction of TSP-1 (1016-1023) peptide with the CD47 receptor.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro assays investigating the effects of the Thrombospondin-1 (1016-1023) peptide.
Table 1: Effect of TSP-1 (1016-1023) Peptide on Apoptosis of Promyelocytic Leukemia Cells
| Cell Line | Peptide Concentration (M) | Treatment Duration | Percentage of Apoptotic Cells (%) |
| HL-60 | 10⁻⁴ | 5 days | 9 ± 4 |
| NB4 | 10⁻⁴ | 5 days | 25 ± 4 |
| Data from a study on promyelocytic leukemia cells.[2] |
Table 2: Dose-Dependent Effect of TSP-1 (1016-1023) Peptide on Annexin V Positive Dendritic Cells
| Peptide Concentration (µg/mL) | Treatment Duration | Percentage of Annexin V+ Cells |
| 25 | 60 minutes | Increased with concentration |
| 50 | 60 minutes | Increased with concentration |
| 100 | 60 minutes | Increased with concentration |
| 200 | 60 minutes | Increased with concentration |
| Data from a study on monocyte-derived immature dendritic cells.[1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Apoptosis Assay using TUNEL Staining
This protocol is designed to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with the Thrombospondin-1 (1016-1023) peptide.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for the TUNEL apoptosis assay.
Materials:
-
Thrombospondin-1 (1016-1023) peptide (RFYVVMWK)
-
HL-60 or NB4 human leukemia cell lines
-
RPMI 1640 medium
-
Serum substitute (e.g., plant-based)
-
24-well plates
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture HL-60 or NB4 cells in RPMI 1640 medium supplemented with a serum substitute.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 3.5 x 10⁵ cells/mL.
-
Peptide Treatment: Add the Thrombospondin-1 (1016-1023) peptide to the cell cultures at a final concentration of 10⁻⁴ M. Include an untreated control.
-
Incubation: Incubate the plates for 5 days in a humidified incubator at 37°C and 5% CO₂.
-
TUNEL Assay: After incubation, harvest the cells and perform the TUNEL assay according to the manufacturer's instructions to detect DNA fragmentation.
-
Analysis: Analyze the cells using a fluorescence microscope. Count the number of TUNEL-positive (apoptotic) cells and the total number of cells to determine the percentage of apoptosis.
Cell Migration (Chemotaxis) Assay using Transwell Chambers
This protocol measures the chemotactic effect of the Thrombospondin-1 (1016-1023) peptide on cells using a Boyden chamber assay.
Experimental Workflow: Chemotaxis Assay
Caption: Workflow for the Transwell chemotaxis assay.
Materials:
-
Thrombospondin-1 (1016-1023) peptide (4N1K)
-
U937-C5aR cells (or other suitable migratory cells)
-
Chemotaxis buffer
-
Chemoattractant (e.g., C-activated serum)
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates
-
Microscope
Procedure:
-
Cell Preparation: Resuspend U937-C5aR cells in chemotaxis buffer to a concentration of 6 x 10⁶ cells/mL.
-
Peptide Pre-treatment: Treat the cells with the Thrombospondin-1 (1016-1023) peptide at a concentration of 100 µg/mL for 15 minutes at 22°C. Include an untreated control.
-
Assay Setup:
-
Add 150 µL of the chemoattractant solution to the lower wells of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 50 µL of the pre-treated cell suspension (300,000 cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 120 minutes at 37°C in a humidified incubator.
-
Analysis:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify cell migration by measuring the distance in microns (µm) that the leading front of cells has migrated into the filter using a microscope at 400x magnification. Measure five fields per duplicate filter.
-
References
Application Notes and Protocols: In Vivo Models for Studying Thrombospondin-1 (1016-1023)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo models utilized to study the biological effects of the Thrombospondin-1 (TSP-1) derived peptide corresponding to amino acid sequence 1016-1023 (often referred to by its core active sequence, RFYVVMWK). This peptide is a known agonist of the cell surface receptor CD47 and exhibits significant activity in models of cancer, angiogenesis, and thrombosis. The following sections detail experimental protocols, present quantitative data from relevant studies, and illustrate the key signaling pathways involved.
Data Presentation
The following tables summarize quantitative data from in vivo studies investigating the effects of TSP-1 (1016-1023) and related peptides.
Table 1: Anti-Tumor Efficacy of TSP-1 Derived Peptides in Murine Cancer Models
| Cancer Model | Animal Strain | Treatment | Dosing Regimen | Key Findings |
| Human Colon Cancer | BALB/c nu/nu mice | TSP-1-derived CD36 binding motif peptide | 10 mg/kg; i.p.; every other day for 4 weeks | 69% reduction in primary tumor volume compared to control.[1] |
| Murine Melanoma Metastases | Syngeneic mice | DI-TSP (TSP-1 peptide mimetic) | Systemic, dose-dependent | Significantly inhibited the growth of metastases.[2] |
| Human Bladder Tumors (Orthotopic) | Immune-deficient mice | DI-TSPa (soluble TSP-1 peptide mimetic) | Systemic | Blocked the progression of primary tumors.[2] |
| Rodent C6 Glioma & 9L Gliosarcoma | Rodents | TSP-1-derived peptide P1 | Systemic | 4-4.5 fold smaller tumor size compared to control peptide (p<0.001).[3] |
Table 2: Inhibition of Angiogenesis by TSP-1 Derived Peptides in Ocular Neovascularization Models
| Angiogenesis Model | Animal Strain | Treatment | Administration Route | Key Findings |
| Laser-Induced Choroidal Neovascularization (CNV) | Rat | VR-13 (TSP-1 derived peptide) | Intravitreal | Markedly reduced area of CNV leakage at 4 and 10 weeks.[4] |
| Corneal Micropocket Assay | Mouse | Wispostatin-1 (WISP-1 derived peptide) | Pellet implant | Completely abolished bFGF-induced neovascularization.[5] |
Table 3: Modulation of Platelet Aggregation and Thrombosis by TSP-1 and Derived Peptides
| Thrombosis Model | Animal Strain | Treatment | Key Findings |
| Pulmonary Thromboembolism | Tsp1-null mice | - | No significant difference in survival frequency compared to wild-type mice after collagen/epinephrine injection.[6] |
| Thrombin-Induced Platelet Aggregation (in vitro, high shear) | Tsp1-null murine platelets | Exogenous NO or 8Br-cGMP | Failed to aggregate in response to thrombin, a defect reversed by exogenous TSP-1.[7] |
| Platelet Tethering to Activated Endothelium | Tsp1-null mice | 4N1K (CD47-activating peptide) | Partially restored the time-to-tethering of platelets.[6] |
Experimental Protocols
Orthotopic Murine Bladder Cancer Model
This model is used to assess the efficacy of TSP-1 (1016-1023) in a clinically relevant tumor microenvironment.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Human bladder cancer cells (e.g., UM-UC-3) transfected with a reporter gene (e.g., luciferase)
-
Poly-L-lysine solution (0.1 mg/mL in sterile PBS)
-
Anesthesia (e.g., isoflurane)
-
24-gauge intravenous catheter
-
Bioluminescence imaging system
Protocol:
-
Anesthetize the mouse using isoflurane.
-
Gently empty the bladder by applying light pressure to the lower abdomen.
-
Insert a 24-gauge catheter through the urethra into the bladder.
-
Instill 50 µL of poly-L-lysine solution into the bladder and allow it to dwell for 15-20 minutes to disrupt the glycosaminoglycan layer.[8][9]
-
Remove the poly-L-lysine solution by gentle aspiration.
-
Instill a suspension of 1 x 10^5 to 1 x 10^7 bladder cancer cells in 50-100 µL of serum-free medium mixed 1:1 with Matrigel.[9][10]
-
Allow the cell suspension to dwell in the bladder for 1.5 to 2 hours.[8][10]
-
Remove the catheter and allow the mouse to recover.
-
Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals.
-
Once tumors are established (typically 7-10 days post-implantation), begin treatment with the TSP-1 (1016-1023) peptide or vehicle control via the desired administration route (e.g., intraperitoneal, intravenous).
-
Continue to monitor tumor growth throughout the treatment period.
-
At the end of the study, euthanize the mice and harvest the bladders for histological analysis to assess tumor size, microvessel density, and apoptosis.
Laser-Induced Choroidal Neovascularization (CNV) Model in Rats
This model is a standard for studying "wet" age-related macular degeneration and is used to evaluate the anti-angiogenic potential of TSP-1 (1016-1023).[4]
Materials:
-
Long-Evans rats
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Tropicamide (1%) and phenylephrine (2.5%) for pupil dilation
-
Argon laser photocoagulator
-
Fundus camera
-
Fluorescein isothiocyanate-dextran (FITC-dextran)
-
Optical Coherence Tomography Angiography (OCTA) system (optional)
Protocol:
-
Anesthetize the rat and dilate its pupils with tropicamide and phenylephrine.
-
Place a coverslip on the cornea with a drop of methylcellulose for visualization.
-
Using an argon laser, create four laser spots around the optic nerve head to rupture Bruch's membrane. A bubble formation confirms a successful rupture.[11]
-
Immediately after laser treatment, administer the TSP-1 (1016-1023) peptide or vehicle control via intravitreal injection.
-
At desired time points (e.g., 1, 2, and 3 weeks post-laser), assess the extent of CNV.[4]
-
For fluorescein angiography, anesthetize the rat and inject FITC-dextran intravenously. Image the fundus to visualize leakage from the neovascular lesions.
-
Alternatively, use OCTA for non-invasive, longitudinal imaging of the CNV lesions.[12]
-
Quantify the area of CNV leakage or lesion size from the acquired images.
-
At the end of the study, euthanize the animals and prepare choroidal flat mounts for immunohistochemical analysis of vascular markers (e.g., CD31) to further quantify neovascularization.
In Vivo Platelet Aggregation Assay in Mice
This assay measures the effect of TSP-1 (1016-1023) on platelet aggregation in a physiological context.
Materials:
-
Wild-type and/or Tsp1-null mice
-
Anesthesia (e.g., urethane)
-
Radiolabeling agent (e.g., Indium-111 oxine)
-
Platelet agonists (e.g., collagen, thrombin)
-
External gamma radiation detection probes
Protocol:
-
Isolate platelets from a donor mouse and radiolabel them with Indium-111 oxine.
-
Anesthetize the experimental mouse and cannulate a femoral vein for infusion.
-
Infuse the radiolabeled platelets and allow them to circulate and equilibrate for approximately 20 minutes.[13]
-
Place a gamma radiation detection probe over the thoracic region to monitor platelet accumulation in the pulmonary vasculature.
-
Administer the TSP-1 (1016-1023) peptide or vehicle control intravenously.
-
After a short incubation period, induce platelet aggregation by intravenous injection of a platelet agonist (e.g., collagen at 50 µg/kg).[13]
-
Record the increase in platelet-associated radioactive counts in the lungs over time (typically peaking at 1 minute and returning to baseline within 10 minutes).[13]
-
Alternatively, collect small blood samples from the tail vein at baseline, 1 minute, and 10 minutes post-agonist injection to measure the drop and subsequent recovery of circulating platelet counts.[13]
-
Analyze the data to determine the effect of the TSP-1 peptide on the extent and kinetics of in vivo platelet aggregation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of TSP-1 (1016-1023).
References
- 1. A Murine Orthotopic Bladder Tumor Model and Tumor Detection System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Laser-Induced Choroidal Neovascularization - Experimentica [experimentica.com]
- 4. Laser-Induced Choroidal Neovascularization in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombospondin-1 is a multifaceted player in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thrombospondin-1 controls vascular platelet recruitment and thrombus adherence in mice by protecting (sub)endothelial VWF from cleavage by ADAMTS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombospondin-1 stimulates platelet aggregation by blocking the antithrombotic activity of nitric oxide/cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a murine intravesical orthotopic human bladder cancer (mio-hBC) model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Murine Orthotopic Bladder Tumor Model and Tumor Detection System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved mouse orthotopic bladder cancer model exhibiting progression and treatment response characteristics of human recurrent bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing Thrombospondin-1 (1016-1023)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large, homotrimeric glycoprotein that plays a crucial role in a variety of biological processes, including angiogenesis, cell adhesion, and signaling. The peptide fragment corresponding to amino acids 1016-1023 of human TSP-1, with the sequence Arg-Phe-Tyr-Val-Val-Met-Trp-Lys (RFYVVMWK), is a well-characterized agonist of the cell surface receptor CD47. This peptide, often referred to as 4N1K, mimics the ability of intact TSP-1 to bind to CD47 and modulate downstream signaling pathways, making it a valuable tool for studying TSP-1/CD47 interactions and their roles in health and disease. Proper solubilization and handling of this lyophilized peptide are critical for obtaining reliable and reproducible experimental results.
Data Presentation: Quantitative Summary
The following tables provide a summary of the key quantitative data for the solubilization and handling of the Thrombospondin-1 (1016-1023) peptide.
Table 1: Solubility Specifications
| Solvent | Concentration | Method | Reference |
| H₂O | 14.29 mg/mL (12.66 mM) | Requires ultrasonic treatment | [1] |
| DMSO | ≥ 10 mg/mL (8.86 mM) | Use newly opened, anhydrous DMSO | [1] |
Table 2: Stock Solution Storage Conditions
| Storage Temperature | Duration | Notes | Reference |
| -80°C | 6 months | Sealed storage, protected from moisture and light. | [1] |
| -20°C | 1 month | Sealed storage, protected from moisture and light. | [1] |
Experimental Protocols
This section provides a detailed protocol for the reconstitution and solubilization of lyophilized Thrombospondin-1 (1016-1023) peptide for use in research applications.
Materials:
-
Lyophilized Thrombospondin-1 (1016-1023) peptide
-
Sterile, high-purity water (for aqueous solutions)
-
Anhydrous, high-quality DMSO (for organic solutions)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Microcentrifuge
-
Ultrasonic water bath (optional, for aqueous solutions)
Protocol for Reconstituting Lyophilized Thrombospondin-1 (1016-1023):
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure that all of the lyophilized powder is collected at the bottom of the vial.
-
Solvent Selection: Choose the appropriate solvent based on your experimental requirements and the solubility data in Table 1.
-
For aqueous solutions: Use sterile, high-purity water. Be aware that sonication may be required to achieve full solubilization.
-
For organic solutions: Use newly opened, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which may impact peptide solubility.
-
-
Reconstitution:
-
Carefully open the vial.
-
Using a calibrated micropipette, add the desired volume of the selected solvent to the vial to achieve the target concentration.
-
Gently swirl the vial or pipette the solution up and down to mix. Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate or denature.
-
-
Ensuring Complete Solubilization:
-
For aqueous solutions: If the peptide does not fully dissolve with gentle mixing, use an ultrasonic water bath for short bursts (e.g., 10-15 seconds) until the solution is clear.
-
For DMSO solutions: The peptide should readily dissolve in DMSO with gentle mixing.
-
-
Preparation of Working Solutions: For most cell-based assays, the concentrated stock solution in DMSO or water should be further diluted into the appropriate aqueous buffer or cell culture medium just before use.
-
Storage:
-
For short-term storage (up to one month), the reconstituted peptide solution can be stored at -20°C.
-
For long-term storage (up to six months), aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes and store at -80°C. Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Visualizations
Signaling Pathway
The Thrombospondin-1 (1016-1023) peptide acts as an agonist for the CD47 receptor. The binding of this peptide to CD47 can initiate a cascade of intracellular events, including the modulation of integrin activity and inhibition of nitric oxide (NO)-stimulated signaling pathways.
Caption: TSP-1 (1016-1023) peptide signaling pathway via CD47.
Experimental Workflow
The following diagram illustrates the key steps for the proper solubilization of the lyophilized Thrombospondin-1 (1016-1023) peptide.
Caption: Workflow for solubilizing Thrombospondin-1 (1016-1023).
References
Application Notes and Protocols for Thrombospondin-1 (1016-1023) in Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombospondin-1 (TSP-1) is a large, multifunctional glycoprotein that plays a complex role in the tumor microenvironment. The C-terminal peptide of TSP-1, corresponding to amino acids 1016-1023 (sequence: RFYVVMWK), often referred to as 4N1K, is a known agonist of the cell surface receptor CD47. The interaction between TSP-1 and CD47 can trigger a variety of cellular responses, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. This document provides detailed application notes and protocols for the use of the Thrombospondin-1 (1016-1023) peptide in cancer cell culture experiments. It is important to note that while this peptide is widely used to study CD47-mediated effects, some studies suggest it may also have CD47-independent activities.[1][2][3][4] Therefore, appropriate controls, such as using CD47-null cell lines or blocking antibodies, are recommended for rigorous interpretation of results.
Data Presentation
The following table summarizes the reported effects of the Thrombospondin-1 (1016-1023) peptide on various cancer cell lines. This data is intended to serve as a starting point for experimental design. Optimal concentrations and incubation times should be determined empirically for each specific cell line and experimental setup.
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | Apoptosis (Annexin V/PI) | 300 µM | 2 hours | 46% of cells became Annexin-V-positive/PI-positive, indicating programmed cell death. | [5] |
| LNCaP | Prostate Cancer | Proliferation and Apoptosis | Not Specified for peptide | Not Specified | Exogenously added full-length TSP-1 decreased proliferation rate and induced apoptosis. | [6] |
| Various (17 cancer cell lines) | Various Cancers | Cell Death | 300 µM | 2 hours | Induced a 30% to 70% cell death rate. | |
| HL-60 and NB4 | Promyelocytic Leukemia | Apoptosis | Not Specified for 1016-1023 peptide | 5 days | The carboxy-terminal domain peptide RFYVVMWK was used to study apoptosis. | [7] |
| DU145 | Prostate Cancer | Apoptosis | Not Specified | Not Specified | Full-length TSP-1 was shown to have effects on prostate cancer cell lines. | [6] |
Signaling Pathways
The binding of the Thrombospondin-1 (1016-1023) peptide to its receptor, CD47, can initiate downstream signaling cascades that lead to apoptosis and inhibition of cell proliferation. While the complete pathway is still under investigation and may be cell-type specific, current evidence points to the involvement of several key mediators.
Activation of CD47 by TSP-1 has been shown to induce the transfer of the pro-apoptotic protein BNIP3 to the mitochondria, triggering cell death.[8] Furthermore, the TSP-1/CD47 interaction can inhibit survival signals, such as those mediated by VEGFR2 and the NO/cGMP pathway.[9]
Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow.
Caption: Proposed signaling pathway of Thrombospondin-1 (1016-1023) peptide in cancer cells.
Caption: General experimental workflow for studying the effects of TSP-1 (1016-1023) peptide.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of the Thrombospondin-1 (1016-1023) peptide on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the TSP-1 (1016-1023) peptide on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, DU145, A549)
-
Complete cell culture medium
-
Thrombospondin-1 (1016-1023) peptide (lyophilized)
-
Sterile PBS or appropriate solvent for the peptide
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Peptide Preparation: Reconstitute the lyophilized TSP-1 (1016-1023) peptide in a sterile solvent (e.g., sterile water or PBS) to create a stock solution. Prepare serial dilutions of the peptide in complete medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 500 µM).
-
Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the TSP-1 (1016-1023) peptide. Include wells with medium only (blank) and cells with medium containing the solvent used for the peptide (vehicle control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cancer cells cultured on coverslips or in chamber slides
-
Thrombospondin-1 (1016-1023) peptide
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, available in commercial kits)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or chamber slides and treat with the desired concentration of the TSP-1 (1016-1023) peptide for the appropriate time. Include positive (e.g., treated with DNase I) and negative (untreated) controls.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 5 minutes on ice.
-
TUNEL Labeling: Wash the cells with PBS and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 1-2 hours, protected from light.
-
Washing and Counterstaining: Wash the cells with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green or red fluorescence in the nucleus, depending on the label used.
Cell Migration Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to migrate through a porous membrane, which can be influenced by the TSP-1 (1016-1023) peptide.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cancer cell line
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Thrombospondin-1 (1016-1023) peptide
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Procedure:
-
Preparation: Rehydrate the Boyden chamber inserts with serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Cell Seeding: Resuspend cancer cells in serum-free medium. If testing the inhibitory effect of the peptide, pre-incubate the cells with various concentrations of the TSP-1 (1016-1023) peptide. Seed the cells into the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for migration but not proliferation (e.g., 6-24 hours).
-
Removal of Non-migrated Cells: After incubation, remove the inserts from the wells. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with crystal violet solution for 15 minutes.
-
Washing and Visualization: Wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Conclusion
The Thrombospondin-1 (1016-1023) peptide serves as a valuable tool for investigating the role of the TSP-1/CD47 signaling axis in cancer biology. The provided data and protocols offer a framework for designing and executing experiments to explore its effects on cancer cell viability, apoptosis, and migration. Due to the potential for cell-type specific responses and off-target effects, it is crucial to perform careful dose-response and time-course studies, and to include appropriate controls in all experiments.
References
- 1. Peptide analogues PKHB1 and 4N1K induce cell death through CD47‐independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CD47-Independent Effects Mediated by the TSP-Derived 4N1K Peptide | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. CD47 Agonist Peptides Induce Programmed Cell Death in Refractory Chronic Lymphocytic Leukemia B Cells via PLCγ1 Activation: Evidence from Mice and Humans | PLOS Medicine [journals.plos.org]
- 6. Expression of thrombospondin-1 in prostate-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thrombospondin-1 (1016-1023) Concentration
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using the Thrombospondin-1 (1016-1023) peptide in experiments.
Frequently Asked Questions (FAQs)
Q1: What is Thrombospondin-1 (1016-1023) and what is its primary mechanism of action?
A1: Thrombospondin-1 (1016-1023) is a synthetic peptide corresponding to the C-terminal amino acid sequence (residues 1016-1023, RFYVVMWK) of the native Thrombospondin-1 (TSP-1) protein.[1] It functions as a CD47 agonist, meaning it binds to and activates the CD47 receptor, also known as the integrin-associated protein (IAP).[2][3][4] This interaction triggers various downstream signaling pathways that can influence processes like apoptosis, cell migration, and nitric oxide (NO) signaling.[1][3][5]
Q2: What is a good starting concentration for in vitro experiments?
A2: The optimal concentration is highly dependent on the cell type and the specific assay. For initial experiments, a dose-response study is recommended. Based on published data, a broad range to start with is 10 µM to 100 µM (approximately 11 µg/mL to 113 µg/mL). For apoptosis induction in dendritic cells, concentrations between 25-200 µg/mL have been shown to be effective.[2] In studies on promyelocytic leukemia cells, a concentration of 100 µM (10⁻⁴ M) was used to induce a significant increase in apoptosis.[1]
Q3: How should I reconstitute and store the Thrombospondin-1 (1016-1023) peptide?
A3: For stock solutions, it is recommended to dissolve the peptide in sterile, distilled water or a buffer solution. If using water, the stock solution should be filtered through a 0.22 µm filter before use to ensure sterility.[2] For long-term storage, aliquoting the stock solution and storing it at -20°C (for up to one month) or -80°C (for up to six months) is advised to prevent degradation from repeated freeze-thaw cycles.[2]
Q4: What are the expected cellular effects after treatment with this peptide?
A4: The cellular response to the TSP-1 (1016-1023) peptide is context-dependent. Key reported effects include:
-
Induction of Apoptosis: The peptide can induce apoptosis in various cell types, including dendritic cells and leukemia cells.[1][2] This is often characterized by phosphatidylserine exposure, loss of membrane integrity, and DNA fragmentation.[2]
-
Modulation of Cell Migration: Depending on the cell type and context, TSP-1 and its peptides can either stimulate or inhibit cell migration.[6][7]
-
Inhibition of Nitric Oxide (NO) Signaling: By engaging CD47, TSP-1 can block the antithrombotic activity of the NO/cGMP signaling pathway, which can be relevant in studies involving platelets or vascular cells.[5]
-
Sensitization to Chemotherapy: The peptide has been shown to sensitize cancer cells to taxane-induced cytotoxicity by activating the CD47 signaling pathway.[3]
Troubleshooting Guide
Q5: I am not observing any effect at my initial concentration. What should I do?
A5:
-
Increase Concentration: The initial concentration may be too low for your specific cell line or experimental conditions. Perform a dose-response experiment, systematically increasing the concentration (e.g., from 10 µM to 200 µM).
-
Increase Incubation Time: The duration of treatment may be insufficient. Try extending the incubation period (e.g., from 24 hours to 48 or 72 hours). For instance, apoptosis induction in MC-3 cells with full-length TSP-1 was optimal at 72 hours.[8]
-
Check Peptide Viability: Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its activity.
-
Confirm Receptor Expression: Verify that your target cells express the CD47 receptor. This can be checked via Western Blot, flow cytometry, or immunofluorescence. The peptide's effect is dependent on CD47 signaling.[3]
Q6: I am observing high levels of cytotoxicity or non-specific cell death. How can I address this?
A6:
-
Reduce Concentration: The concentration may be too high, leading to off-target effects or overwhelming the signaling pathways. Reduce the concentration and perform a dose-response curve to find the optimal balance between the desired effect and cell viability.
-
Reduce Incubation Time: Shorten the exposure time to minimize toxicity while still allowing for the desired biological response.
-
Use a Scrambled Peptide Control: To confirm the specificity of the observed effect, include a negative control using a scrambled version of the peptide (with the same amino acid composition but a different sequence). An inactive variant, 4NGG, has been used as a control in some studies.[3]
Q7: My results are inconsistent between experiments. What are the potential causes?
A7:
-
Peptide Aliquoting and Storage: Inconsistent results can arise from variability in peptide concentration due to improper storage. Ensure you are using fresh aliquots for each experiment to avoid degradation from repeated freeze-thaw cycles.[2]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the media can significantly impact cellular responses. Standardize these parameters across all experiments.
-
Assay Timing and Reagents: Ensure that all experimental steps, including incubation times and reagent concentrations, are performed consistently. Use freshly prepared reagents whenever possible.
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Concentration Range | Incubation Time | Reference |
| Apoptosis Induction | Monocyte-derived Dendritic Cells | 25 - 200 µg/mL | 60 minutes | [2] |
| Apoptosis Induction | HL-60, NB4 (Leukemia) | 100 µM (10⁻⁴ M) | 5 days | [1] |
| Chemotaxis Assay | U937-C5aR Cells | Not specified for 4N1K alone | 120 minutes | [9] |
| Platelet Aggregation | Platelets | 100 µM (for in vivo injection prep) | 15 minutes | [10] |
Table 2: Peptide Properties and Storage Recommendations
| Property | Details | Reference |
| Peptide Sequence | RFYVVMWK | [1] |
| Alternative Name | 4N1K | [3][9] |
| Target Receptor | CD47 (Integrin-Associated Protein) | [2][3][4] |
| Reconstitution | Sterile distilled water or buffer. Filter with 0.22 µm filter if using water. | [2] |
| Short-Term Storage | -20°C (up to 1 month) | [2] |
| Long-Term Storage | -80°C (up to 6 months) | [2] |
Experimental Protocols
Protocol 1: Cell Apoptosis Assay via Annexin V/PI Staining
This protocol is adapted from methodologies used for assessing TSP-1 induced apoptosis.[8]
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis (e.g., 1 x 10⁶ cells/well). Allow cells to adhere for 24 hours.
-
Peptide Treatment:
-
Prepare a range of Thrombospondin-1 (1016-1023) peptide concentrations (e.g., 0, 25, 50, 100, 200 µg/mL) in appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the peptide. Include a vehicle-only control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle method like trypsinization.
-
Combine the cells from the medium and the detached cells. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Protocol 2: Cell Migration Assay (Modified Boyden Chamber)
This protocol is based on standard methods for assessing endothelial cell migration.[11]
-
Chamber Preparation:
-
Use a modified Boyden chamber with a porous membrane (e.g., 8 µm pore size).
-
Coat the underside of the membrane with an appropriate extracellular matrix protein (e.g., fibronectin or collagen) to promote cell adhesion, if required.
-
-
Chemoattractant and Peptide Loading:
-
In the lower chamber, add medium containing a known chemoattractant (e.g., 20 ng/mL VEGF or serum).
-
In the upper chamber, prepare a cell suspension in serum-free medium containing different concentrations of the Thrombospondin-1 (1016-1023) peptide (e.g., 0, 1, 10, 30 µg/mL).
-
-
Cell Seeding: Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient for migration to occur (e.g., 4-20 hours). The optimal time should be determined empirically.
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the underside of the membrane with a fixative like methanol or paraformaldehyde.
-
Stain the migrated cells with a dye such as Crystal Violet or DAPI.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of migration inhibition or stimulation relative to the control (chemoattractant alone).
-
Mandatory Visualizations
Caption: TSP-1 (1016-1023) signaling pathway via CD47 receptor activation.
Caption: Workflow for optimizing TSP-1 (1016-1023) peptide concentration.
Caption: Troubleshooting flowchart for experiments with TSP-1 (1016-1023).
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Txr1: a transcriptional regulator of thrombospondin-1 that modulates cellular sensitivity to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TSP-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Thrombospondin-1 stimulates platelet aggregation by blocking the antithrombotic activity of nitric oxide/cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thrombospondin-1 triggers cell migration and development of advanced prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombospondin-1 induces immunogenic cell death in human mucoepidermoid carcinoma MC-3 cells via the PERK/eIF2α signaling pathway: potential implications for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cofactor Regulation of C5a Chemotactic Activity in Physiological Fluids. Requirement for the Vitamin D Binding Protein, Thrombospondin-1 and its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thrombospondin-1 controls vascular platelet recruitment and thrombus adherence in mice by protecting (sub)endothelial VWF from cleavage by ADAMTS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-angiogenic peptides identified in thrombospondin type I domains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Thrombospondin-1 (TSP-1) Peptide Aggregation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with Thrombospondin-1 (TSP-1) peptides. The information is presented in a question-and-answer format to directly address common problems.
Troubleshooting Guides
Question: My lyophilized TSP-1 peptide is difficult to dissolve. What should I do?
Answer:
Difficulty in dissolving a lyophilized peptide is often the first indication of potential aggregation issues. Here’s a systematic approach to address this:
-
Review Peptide Characteristics: Before attempting to dissolve the peptide, review its sequence for hydrophobic residues (e.g., Val, Leu, Ile, Met, Phe, Trp, Ala). A high content of hydrophobic amino acids can significantly reduce aqueous solubility.[1][2][3]
-
Use the Correct Initial Solvent: Do not use buffers as the initial solvent.
-
For acidic peptides (net negative charge): Try dissolving in a small amount of basic buffer (e.g., 0.1% ammonium bicarbonate) or a minimal volume of a basic organic solvent like 0.1% ammonium hydroxide, then dilute with water or your buffer of choice.
-
For basic peptides (net positive charge): Use a slightly acidic solvent like 10-25% acetic acid for initial dissolution before diluting.[4]
-
For neutral or very hydrophobic peptides: A small amount of an organic solvent such as DMSO, DMF, or acetonitrile may be necessary to first dissolve the peptide.[4] Subsequently, slowly add this stock solution to your aqueous buffer with gentle vortexing. Note: Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
-
Gentle Agitation and Sonication: After adding the initial solvent, gentle vortexing or brief sonication in a water bath can help break up small aggregates and facilitate dissolution.[5] Avoid vigorous shaking, which can sometimes promote aggregation.
-
Temperature: In some cases, warming the solution slightly (e.g., to 37°C) can aid in dissolving the peptide. However, be cautious as prolonged exposure to higher temperatures can also induce aggregation or degradation.
Question: My TSP-1 peptide solution appears cloudy or contains visible precipitates. What causes this and how can I fix it?
Answer:
Cloudiness or precipitation after dissolution is a clear sign of peptide aggregation. This can be influenced by several factors:
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[1][2]
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where the net charge is zero.[3][6]
-
Ionic Strength: The salt concentration of your buffer can either stabilize or destabilize the peptide.[1][2]
-
Temperature Fluctuations: Repeated freeze-thaw cycles are a common cause of aggregation.[4][7]
Troubleshooting Steps:
-
Adjust the pH: If you know the pI of your TSP-1 peptide, adjust the buffer pH to be at least one unit above or below the pI to increase the net charge and promote solubility.[6]
-
Lower the Concentration: Try working with a more dilute peptide solution. It's often better to prepare a fresh, dilute solution than to try and salvage an aggregated stock.
-
Additives and Excipients: Consider incorporating solubility-enhancing excipients into your buffer. The choice of additive will depend on the peptide's properties and the requirements of your experiment.
-
Filtration: If you have slight aggregation, you may be able to remove small aggregates by centrifuging the solution and carefully collecting the supernatant, or by filtering through a 0.22 µm filter. Be aware that this may reduce your final peptide concentration.
Frequently Asked Questions (FAQs)
Q1: What are the primary intrinsic and extrinsic factors that cause TSP-1 peptide aggregation?
A1: Peptide aggregation is influenced by both intrinsic (sequence-related) and extrinsic (environmental) factors.[1][2][8]
-
Intrinsic Factors:
-
Amino Acid Sequence: A high proportion of hydrophobic amino acids is a major driver of aggregation.[1][2][3]
-
Secondary Structure Propensity: Peptides with a tendency to form β-sheet structures are more prone to aggregation.[3]
-
Net Charge: A lower net charge, especially near the isoelectric point, reduces repulsion between peptide molecules.[1][2]
-
-
Extrinsic Factors:
-
Peptide Concentration: Higher concentrations promote aggregation.[1][2]
-
pH: Peptides are least soluble at their isoelectric point (pI).[3][6]
-
Temperature: Elevated temperatures can increase aggregation rates, while freeze-thaw cycles can also induce aggregation.[7][9]
-
Ionic Strength: The type and concentration of salts in the buffer can affect solubility.[1][2]
-
Mechanical Stress: Agitation or shaking can sometimes introduce energy that leads to aggregation.
-
Surfaces: Peptides can adsorb to and aggregate on surfaces like glass or plastic vials.
-
Q2: How should I properly store my TSP-1 peptides to minimize aggregation?
A2: Proper storage is critical for maintaining peptide stability.
-
Lyophilized Peptides: Store as a powder at -20°C or -80°C for long-term stability.[4][7] Keep the container tightly sealed and in a desiccator to prevent moisture absorption.[5] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5][7]
-
Peptide Solutions: Storing peptides in solution is generally not recommended for long periods.[5][10] If you must store a solution, prepare aliquots to avoid repeated freeze-thaw cycles.[4][7] For short-term storage (days to a week), 4°C may be acceptable, but for longer periods, flash-freeze the aliquots in liquid nitrogen and store at -80°C.[7] The optimal pH for storage in solution is typically between 5 and 7.[4][10]
Q3: Can certain additives in my buffer help prevent TSP-1 peptide aggregation?
A3: Yes, various additives can be used to improve peptide solubility and stability. The choice depends on your specific peptide and experimental constraints.
-
Sugars (e.g., trehalose, sucrose): These can act as cryoprotectants and stabilizers.
-
Polyols (e.g., glycerol, mannitol): Often used to stabilize proteins and can be effective for peptides.
-
Amino Acids (e.g., arginine, glycine): Arginine, in particular, is known to suppress aggregation.
-
Non-denaturing detergents (e.g., Tween 20, CHAPS): Low concentrations can help solubilize hydrophobic peptides.[6]
Data Presentation
Table 1: Influence of Physicochemical Factors on Peptide Aggregation
| Factor | Condition Promoting Aggregation | Condition Reducing Aggregation | Rationale |
| Concentration | High | Low | Reduces intermolecular interactions.[1][2] |
| pH | At or near the isoelectric point (pI) | pH > pI or pH < pI | Increases net charge, leading to electrostatic repulsion.[6] |
| Temperature | High temperatures, repeated freeze-thaw cycles | Stable, low temperature (e.g., 4°C or frozen) | Reduces molecular motion and prevents ice crystal damage.[7][9] |
| Ionic Strength | Can be high or low depending on the peptide | Optimal salt concentration (empirically determined) | Salts can either screen charges or "salt out" the peptide.[1][2] |
| Hydrophobicity | High content of non-polar residues | Higher content of charged/polar residues | Improves interaction with aqueous solvent.[3] |
Table 2: Common Additives to Reduce Peptide Aggregation
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Glycerol, Sucrose, Mannitol | 5-20% (v/v) or (w/v) | Preferential hydration, increases solvent viscosity. |
| Amino Acids | L-Arginine, L-Glycine | 50-500 mM | Suppresses aggregation by interacting with peptide side chains. |
| Detergents | Tween 20, CHAPS | 0.01-0.1% | Reduces hydrophobic interactions by forming micelles.[6] |
| Chaotropic Agents | Urea, Guanidine HCl | 1-6 M | Disrupts secondary structure (Note: These are denaturing). |
Experimental Protocols
Protocol 1: Preparation of a TSP-1 Peptide Stock Solution
-
Pre-analysis: Determine if your peptide is acidic, basic, or neutral based on its amino acid sequence.
-
Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening.
-
Initial Solubilization:
-
Add a small, precise volume of the appropriate sterile solvent (e.g., sterile water for hydrophilic peptides, 10% acetic acid for basic peptides, or 100% DMSO for very hydrophobic peptides) to create a concentrated stock (e.g., 1-10 mM).
-
Use a calibrated pipette to ensure accuracy.
-
-
Dissolution: Gently vortex or sonicate the vial for 10-20 seconds to dissolve the peptide. Visually inspect for any remaining particulate matter.
-
Serial Dilution: Slowly add the concentrated stock solution to your final, pre-chilled aqueous buffer while gently vortexing. Never add the buffer directly to the concentrated stock of a hydrophobic peptide, as this can cause immediate precipitation.
-
Storage: Use the solution immediately or prepare single-use aliquots, flash-freeze them, and store at -80°C.
Protocol 2: Turbidity Assay for Monitoring Peptide Aggregation
This protocol provides a simple method to assess aggregation by measuring light scattering.
-
Preparation: Prepare your TSP-1 peptide solution at the desired concentration in the test buffer. Prepare a "no peptide" buffer blank as well.
-
Initial Measurement: Transfer the solutions to a clean cuvette and measure the absorbance (optical density) at a wavelength where the peptide does not absorb, typically between 340 and 400 nm, using a spectrophotometer. This is your baseline (Time 0) reading.
-
Incubation: Incubate the cuvettes under the conditions you wish to test (e.g., at 37°C with or without gentle agitation).
-
Time-course Measurements: At regular intervals (e.g., every 15, 30, or 60 minutes), remove the cuvettes and measure the absorbance at the same wavelength.
-
Data Analysis: An increase in absorbance over time indicates an increase in turbidity, which corresponds to peptide aggregation. Plot absorbance vs. time to visualize the aggregation kinetics.
Visualizations
Caption: Key factors leading to TSP-1 peptide aggregation.
Caption: A step-by-step workflow for troubleshooting aggregation.
Caption: TSP-1 peptide interactions with cell surface receptors.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 9. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
Preventing degradation of Thrombospondin-1 peptide in culture
This guide provides researchers, scientists, and drug development professionals with essential information for handling Thrombospondin-1 (TSP-1) peptides to prevent degradation and ensure experimental consistency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TSP-1 peptide seems to lose its bioactivity rapidly after reconstitution. What could be the cause?
A1: Rapid loss of bioactivity is commonly due to two main factors: proteolytic degradation and improper handling.
-
Proteolytic Degradation: TSP-1 is a large protein that is highly susceptible to cleavage by various proteases.[1][2] If your culture medium contains serum, it is a significant source of proteases like plasmin. Furthermore, many cell types, especially immune cells like neutrophils, secrete proteases such as elastase and cathepsin G that can readily cleave TSP-1.[1][3] This cleavage can generate smaller fragments, which may have altered or diminished activity compared to the full-length protein.[2][4]
-
Improper Handling: TSP-1, like many peptides, is sensitive to its environment. Repeated freeze-thaw cycles can denature the peptide, leading to a loss of its three-dimensional structure and, consequently, its function.[5][6] Oxidation is another concern, particularly for peptides containing cysteine, methionine, or tryptophan residues.[5][7]
Q2: What are the optimal storage and handling procedures for lyophilized and reconstituted TSP-1 peptide?
A2: Proper storage is critical for maintaining the stability and activity of your TSP-1 peptide.
-
Lyophilized Peptide:
-
Long-term storage: Store lyophilized TSP-1 at -80°C for maximum stability.[5]
-
Short-term storage: For use within a few weeks to a couple of months, storage at -20°C is acceptable.[5][7]
-
Handling: Before opening, always allow the vial to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, as moisture can reduce peptide stability.[7][8] For peptides containing oxidation-prone amino acids, consider purging the vial with an inert gas like nitrogen or argon before resealing.[5]
-
-
Reconstituted Peptide (Stock Solution):
-
Avoid Long-Term Storage in Solution: The shelf-life of peptides in solution is very limited.[6] It is strongly recommended to use freshly prepared solutions.
-
Aliquoting is Key: To avoid repeated freeze-thaw cycles, you should aliquot the stock solution into single-use volumes immediately after reconstitution.[6]
-
Storage of Aliquots: Store aliquots at -80°C for up to six months or -20°C for up to one month.[9] Once an aliquot is thawed, it should be used immediately and any remainder discarded.
-
Q3: How can I minimize TSP-1 degradation within my cell culture experiment?
A3: Minimizing degradation in-culture requires controlling the enzymatic environment.
-
Use Serum-Free Medium: If your experimental design allows, using a serum-free or reduced-serum medium is the most effective way to decrease the concentration of exogenous proteases.
-
Consider Protease Inhibitors: If serum is required, or if your cells secrete high levels of proteases, consider adding a broad-spectrum protease inhibitor cocktail to your culture medium. Specific inhibitors for serine proteases, such as elastase and cathepsin G, can also be used if you suspect neutrophil-mediated degradation.[3]
-
Reduce Incubation Time: Plan experiments to minimize the time the TSP-1 peptide is exposed to the culture environment. Time-course experiments can help determine the window in which the peptide remains active. For example, some TSP-1 mediated effects can be observed within 1-2 hours.[10]
-
Monitor Degradation: If you continue to see inconsistent results, you can monitor TSP-1 integrity over time using techniques like Western Blotting to check for the appearance of smaller fragments.
Q4: The full-length TSP-1 protein is expensive. Can I use smaller, active peptide fragments instead?
A4: Yes, using smaller synthetic peptides derived from TSP-1's active domains is a common and cost-effective strategy. Different domains of TSP-1 interact with specific receptors and have distinct functions.[11] For example:
-
Peptides from the type 1 repeats can mimic the anti-angiogenic and apoptosis-inducing effects of TSP-1.[11][12]
-
Peptides containing the LSKL sequence can antagonize TSP-1-mediated TGF-β activation.[13]
-
Peptides derived from the CD47 or CD36 binding sites can be used to study specific receptor interactions.[4]
Using these smaller peptides can offer greater stability and specificity, but it is crucial to select a peptide that corresponds to the biological function you intend to study.
Data Summary
The degradation of full-length TSP-1 is often mediated by specific proteases, which can alter its function. Understanding these enzymes is key to preventing unwanted cleavage.
| Protease | Source / Activator | Effect on TSP-1 | Potential Inhibitors | Citation(s) |
| Neutrophil Elastase | Secreted by neutrophils | Cleavage, results in degradation or functional fragments. | Elastase Inhibitor II, Serine protease inhibitors (e.g., AEBSF) | [1][2][3][14] |
| Cathepsin G | Secreted by neutrophils | Specific cleavage releasing a large C-terminal fragment (~160-165 kDa). | Cathepsin G Inhibitor I, Serine protease inhibitors | [1][2][3] |
| Plasmin | Present in serum (from plasminogen) | General degradation. | Aprotinin, Serine protease inhibitors | [2] |
| Thrombin | Used in purification from platelets; present in serum | Cleavage within the procollagen-like domain, releasing fragments. | Hirudin, Argatroban | [2] |
| ADAMTS1 | Secreted by various cells | Cleavage releasing N-terminal and C-terminal fragments with potentially enhanced anti-angiogenic properties. | Broad-spectrum metalloproteinase inhibitors (e.g., EDTA, 1,10-phenanthroline) | [1][2] |
Visual Guides & Workflows
Signaling & Interaction Pathways
Thrombospondin-1 is a multifunctional protein that interacts with multiple cell surface receptors to regulate key cellular processes like angiogenesis, cell adhesion, and TGF-β activation.[13][15][16]
Experimental Workflow
Following a standardized workflow for handling TSP-1 peptides is essential to minimize variability and ensure reproducible results.
Key Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized TSP-1 Peptide
-
Preparation: Before opening, bring the vial of lyophilized TSP-1 peptide to room temperature inside a desiccator (approx. 20-30 minutes). This prevents water condensation on the cold peptide, which can compromise its stability.[7]
-
Solvent Selection: Reconstitute the peptide in a small amount of sterile, high-purity water or a buffer recommended by the manufacturer (e.g., sterile PBS, pH 7.2-7.4). For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed first, followed by dilution with aqueous buffer.
-
Reconstitution: Carefully add the calculated volume of solvent to the vial to create a concentrated stock solution (e.g., 1 mg/mL). Gently swirl or vortex briefly to dissolve the peptide completely. Avoid vigorous shaking.
-
Aliquoting: Immediately after the peptide is fully dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to prevent freeze-thaw cycles.[6]
-
Storage: Tightly cap the aliquots and store them immediately at -80°C.
Protocol 2: Western Blot Analysis for TSP-1 Degradation
-
Sample Collection: At various time points (e.g., 0, 2, 6, 12, 24 hours) after adding TSP-1 to your cell culture, collect aliquots of the conditioned medium.
-
Sample Preparation: Centrifuge the collected medium to pellet any cells or debris. Mix the supernatant with Laemmli sample buffer. If TSP-1 concentration is low, you may need to concentrate the protein from the medium first.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel suitable for resolving high molecular weight proteins (full-length TSP-1 is a trimer of ~450 kDa, with monomers around 150-180 kDa). Run the gel according to standard procedures.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TSP-1 overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of bands smaller than the full-length monomer can indicate proteolytic degradation.[3]
References
- 1. Neutrophil-Mediated Proteolysis of Thrombospondin-1 Promotes Platelet Adhesion and String Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Thrombospondin1 by Extracellular Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Opposite effects of thrombospondin-1 via CD36 and CD47 on homotypic aggregation of monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Handling Storage [merckmillipore.com]
- 6. genscript.com [genscript.com]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rupress.org [rupress.org]
- 11. Thrombospondin 1 - Wikipedia [en.wikipedia.org]
- 12. Thrombospondin 1 and type I repeat peptides of thrombospondin 1 specifically induce apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thrombospondin-1 restrains neutrophil granule serine protease function and regulates the innate immune response during Klebsiella pneumoniae infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty Acids, CD36, Thrombospondin-1, and CD47 in Glioblastoma: Together and/or Separately? - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding of Thrombospondin-1 (1016-1023) in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the non-specific binding of the Thrombospondin-1 (1016-1023) peptide in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the Thrombospondin-1 (1016-1023) peptide and why is it used in research?
The Thrombospondin-1 (1016-1023) peptide, often referred to as 4N1K, corresponds to the C-terminal amino acid sequence of native Thrombospondin-1 (TSP-1).[1][2][3] It is a well-characterized agonist of the CD47 receptor and is frequently used to study CD47-mediated signaling pathways, including apoptosis, cell migration, and T-cell activation.[1][2][4]
Q2: What are the common causes of non-specific binding in assays using the TSP-1 (1016-1023) peptide?
Non-specific binding of the TSP-1 (1016-1023) peptide can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: Peptides can non-specifically adhere to plastic surfaces of microplates, pipette tips, and beads due to hydrophobic or ionic interactions.[5]
-
Insufficient Blocking: Inadequate blocking of unoccupied sites on the assay surface can lead to the peptide binding directly to the plate instead of the intended target.[6]
-
Inappropriate Buffer Composition: The pH, salt concentration, and absence of detergents in the assay buffers can influence the degree of non-specific interactions.[5]
-
High Peptide Concentration: Using an excessively high concentration of the peptide can saturate the specific binding sites and increase the likelihood of low-affinity, non-specific interactions.
Q3: How can I differentiate between specific and non-specific binding of the TSP-1 (1016-1023) peptide?
To confirm the specificity of the binding, consider the following controls:
-
Scrambled Peptide Control: Use a peptide with the same amino acid composition as TSP-1 (1016-1023) but in a random sequence. This control should not exhibit the same level of binding as the active peptide.
-
Competition Assay: Pre-incubate your sample with an excess of unlabeled TSP-1 (1016-1023) peptide before adding the labeled peptide. A significant reduction in signal indicates specific binding.
-
Cell Lines with Varying Receptor Expression: Compare binding in cell lines that express high and low levels of the CD47 receptor. Higher binding in the high-expressing cells suggests specific interaction.
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
High background in an Enzyme-Linked Immunosorbent Assay (ELISA) can be a result of the TSP-1 (1016-1023) peptide or the detection antibodies binding non-specifically to the microplate wells.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA or casein) and/or extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[6] |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer. Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific interactions.[6] |
| High Antibody Concentration | Titrate the primary and/or secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Cross-Reactivity | Ensure the secondary antibody is specific to the primary antibody and has been pre-adsorbed against the species of your sample to minimize cross-reactivity. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents.[7] |
Experimental Protocol: Optimizing Blocking Conditions for ELISA
-
Plate Coating: Coat a 96-well ELISA plate with your target protein (e.g., purified CD47) overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Prepare different blocking buffers as outlined in the table below. Add 200 µL of the respective blocking buffer to each well and incubate for 2 hours at room temperature.
-
Peptide Incubation: After washing, add the TSP-1 (1016-1023) peptide at a standard concentration to all wells.
-
Detection: Proceed with the standard ELISA detection steps (e.g., primary antibody against the peptide, HRP-conjugated secondary antibody, and substrate).
-
Analysis: Compare the background signal (wells without the target protein) across the different blocking conditions to identify the most effective one.
Table 1: Comparison of Blocking Agents for ELISA
| Blocking Agent | Concentration | Expected Outcome |
| Bovine Serum Albumin (BSA) | 1% in PBS | Standard blocking, may require optimization. |
| Bovine Serum Albumin (BSA) | 3% in PBS | Increased blocking efficiency for some systems. |
| Non-fat Dry Milk | 5% in PBS | Cost-effective, but may interfere with some antibody-antigen interactions. |
| Casein | 1% in PBS | Effective blocker, can be an alternative to BSA. |
| Commercial Blocking Buffers | As per manufacturer | Often contain proprietary formulations for enhanced blocking. |
Issue 2: Non-Specific Binding in Cell-Based Assays
In cell-based assays, the TSP-1 (1016-1023) peptide can bind non-specifically to the cell surface or the culture plate.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Peptide Sticking to Plastic | Pre-coat the culture plates with a blocking agent like 1% BSA. Use low-binding microplates and pipette tips. |
| Non-Specific Cell Surface Binding | Include a blocking step with a protein-containing buffer (e.g., cell culture medium with 1% BSA or 10% FBS) before adding the peptide.[4] |
| High Peptide Concentration | Perform a dose-response experiment to determine the lowest effective concentration of the TSP-1 (1016-1023) peptide that elicits a biological response. |
| Inappropriate Controls | Always include a negative control, such as a scrambled peptide, to quantify the level of non-specific binding and subtract it from the experimental values. |
Experimental Protocol: Reducing Non-Specific Binding in a Cell Adhesion Assay
-
Cell Seeding: Seed your cells of interest (e.g., Jurkat T-cells) in a 96-well plate.
-
Pre-incubation with Blocking Agents: Before adding the peptide, wash the cells with serum-free media and then incubate them with different blocking buffers for 30-60 minutes at 37°C.
-
Peptide Addition: Add the TSP-1 (1016-1023) peptide and a scrambled control peptide to separate wells at various concentrations.
-
Incubation: Incubate for the desired period to allow for cell adhesion.
-
Washing: Gently wash away non-adherent cells. The stringency of the wash steps can be optimized.
-
Quantification: Quantify the number of adherent cells using a suitable method (e.g., crystal violet staining or a fluorescence-based assay).
-
Analysis: Compare the adhesion in the presence of the TSP-1 peptide to the scrambled control to determine the specific, peptide-induced adhesion.
Signaling Pathway and Experimental Workflow
Thrombospondin-1 (1016-1023) Signaling Pathway
The TSP-1 (1016-1023) peptide primarily signals through the CD47 receptor, which is an integrin-associated protein.[1] Binding of the peptide to CD47 can trigger several downstream signaling cascades, often leading to apoptosis or modulation of cell adhesion and migration.
Caption: TSP-1 (1016-1023) peptide signaling through the CD47 receptor.
Experimental Workflow for Troubleshooting Non-Specific Binding
The following workflow provides a logical approach to identifying and mitigating non-specific binding issues in your assays.
References
- 1. Txr1: a transcriptional regulator of thrombospondin-1 that modulates cellular sensitivity to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TSP-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
Controlling for batch-to-batch variability of TSP-1 (1016-1023)
Welcome to the technical support center for the Thrombospondin-1 (TSP-1) derived peptide, TSP-1 (1016-1023). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful application of this CD47 agonist peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TSP-1 (1016-1023) and what is its primary mechanism of action?
A1: TSP-1 (1016-1023) is a synthetic peptide corresponding to the C-terminal amino acid sequence of human, bovine, and mouse Thrombospondin-1 (TSP-1). It functions as a CD47 agonist.[1] By binding to the CD47 receptor, it can trigger a variety of cellular responses, most notably the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis.[2]
Q2: What are the common applications of TSP-1 (1016-1023) in research?
A2: TSP-1 (1016-1023) is widely used in vitro and in vivo to study the roles of the TSP-1/CD47 signaling pathway in various biological processes. Common applications include:
-
Inducing apoptosis in various cell types, including endothelial and some cancer cells.[3][4]
-
Investigating anti-angiogenic pathways.
-
Studying cellular adhesion and migration.
-
Modulating immune responses.
Q3: How should I properly store and handle the lyophilized TSP-1 (1016-1023) peptide?
A3: For maximum stability, lyophilized TSP-1 (1016-1023) peptide should be stored at -20°C or -80°C, protected from light and moisture. Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation, as the peptide can be hygroscopic.
Q4: How do I reconstitute the TSP-1 (1016-1023) peptide?
A4: The solubility of the peptide can vary. It is recommended to first attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, the use of a small amount of an appropriate solvent such as DMSO, followed by dilution with your aqueous experimental buffer, may be necessary. For cellular assays, it is critical to ensure the final concentration of the organic solvent is not cytotoxic.
Q5: What is a suitable negative control for experiments involving TSP-1 (1016-1023)?
A5: A scrambled peptide with the same amino acid composition but a different sequence is an ideal negative control. This helps to ensure that the observed effects are due to the specific sequence of TSP-1 (1016-1023) and not due to non-specific peptide effects. An example of a control peptide for a different TSP-1 inhibitor is SLLK for the LSKL peptide.[5][6]
Troubleshooting Guide: Controlling for Batch-to-Batch Variability
Batch-to-batch variability is a significant challenge when working with synthetic peptides. This variability can arise from inconsistencies in peptide synthesis, purification, and handling, leading to irreproducible experimental results.
Problem 1: Inconsistent or weaker than expected biological activity between different peptide batches.
-
Possible Cause 1: Variation in Peptide Purity.
-
Explanation: Synthetic peptides are never 100% pure and contain impurities such as truncated sequences, deletion sequences, or incompletely deprotected peptides.[7] The percentage of the target peptide can vary between batches, affecting the effective concentration in your experiments.
-
Solution:
-
Always obtain a Certificate of Analysis (CofA) for each new batch of peptide.[1] This document should provide the purity as determined by High-Performance Liquid Chromatography (HPLC).
-
For sensitive applications like in vivo studies or quantitative in vitro assays, it is recommended to use peptides with a purity of >95% or even >98%.[8]
-
Normalize the peptide concentration based on the net peptide content if provided by the manufacturer.
-
-
-
Possible Cause 2: Presence of Trifluoroacetic Acid (TFA) Counter-ions.
-
Possible Cause 3: Improper Storage and Handling.
-
Explanation: Peptides are sensitive to degradation from moisture, light, and repeated freeze-thaw cycles. Inconsistent handling can lead to a decrease in the active peptide concentration over time.
-
Solution:
-
Aliquot the reconstituted peptide into single-use volumes to minimize freeze-thaw cycles.
-
Store lyophilized peptide and reconstituted solutions at -80°C for long-term storage.[1]
-
-
Hypothetical Data on Batch-to-Batch Variability in an Apoptosis Assay
The following table illustrates hypothetical data from an Annexin V apoptosis assay on Human Umbilical Vein Endothelial Cells (HUVECs) treated with three different batches of TSP-1 (1016-1023) peptide. This demonstrates how variations in purity and TFA content can impact experimental outcomes.
| Batch ID | Purity (by HPLC) | TFA Content | Peptide Concentration (Nominal) | % Apoptotic Cells (Annexin V+) |
| Batch A | 98.5% | <1% | 100 µM | 45.2% |
| Batch B | 92.1% | 8% | 100 µM | 35.8% |
| Batch C | 97.9% | <1% (Acetate salt) | 100 µM | 46.5% |
| Control | N/A | N/A | 0 µM | 5.1% |
This is a hypothetical table created for illustrative purposes.
Problem 2: High background or unexpected off-target effects.
-
Possible Cause: Presence of unknown impurities.
-
Explanation: Besides peptide-related impurities, other substances from the synthesis process can contaminate the final product and cause unexpected biological effects.
-
Solution:
-
Request detailed quality control data from the manufacturer, including mass spectrometry (MS) data to confirm the peptide's identity.
-
If off-target effects are suspected, consider using a different supplier or having the peptide re-synthesized and purified by a reputable source.
-
-
Experimental Protocols
Protocol 1: Induction of Apoptosis in HUVECs and Analysis by Flow Cytometry (Annexin V Staining)
This protocol details the steps to induce apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) using TSP-1 (1016-1023) and quantify the apoptotic cell population using an Annexin V-FITC apoptosis detection kit.
Materials:
-
HUVECs (low passage)
-
Endothelial Cell Growth Medium
-
TSP-1 (1016-1023) peptide (high purity, >95%)
-
Scrambled control peptide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed HUVECs in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Peptide Treatment:
-
Prepare fresh stock solutions of TSP-1 (1016-1023) and the scrambled control peptide in an appropriate sterile solvent (e.g., sterile water or DMSO).
-
Dilute the peptide stocks in fresh, serum-free endothelial cell medium to the desired final concentrations (e.g., 25, 50, 100 µM). Include a vehicle-only control.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the peptide-containing medium to the respective wells.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Harvesting:
-
Collect the culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Gently detach the cells using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Annexin V and PI Staining: [10][11][12]
-
Discard the supernatant and resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Determine the cell concentration and adjust to approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate gates to distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Workflow for Apoptosis Induction and Analysis
Signaling Pathways
TSP-1/CD47 Signaling Pathway Leading to Apoptosis
The binding of TSP-1 or the TSP-1 (1016-1023) peptide to the CD47 receptor on endothelial cells initiates a signaling cascade that ultimately leads to apoptosis. This pathway can involve the inhibition of survival signals and the activation of pro-apoptotic factors.
This guide provides a starting point for troubleshooting and standardizing your experiments with TSP-1 (1016-1023). Given the inherent variability of synthetic peptides, careful quality control and consistent experimental execution are paramount for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thrombospondin 1 and type I repeat peptides of thrombospondin 1 specifically induce apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Thrombospondin-1 induces endothelial cell apoptosis and inhibits angiogenesis by activating the caspase death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thrombospondin (TSP-1) Inhibitor scrambled peptide, SLLK - 1 mg [anaspec.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifetein.com [lifetein.com]
- 8. genscript.com [genscript.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Thrombospondin-1 controls vascular platelet recruitment and thrombus adherence in mice by protecting (sub)endothelial VWF from cleavage by ADAMTS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
Technical Support Center: Thrombospondin-1 (1016-1023) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Thrombospondin-1 (TSP-1) peptide (1016-1023). The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Thrombospondin-1 (1016-1023) peptide and what is its primary function?
The Thrombospondin-1 (1016-1023) peptide is a short amino acid sequence derived from the C-terminal region of the human, bovine, and mouse TSP-1 protein. Its primary sequence is RFYVVMWK.[1] This peptide, also known as 4N1K, acts as an agonist for the CD47 receptor, also known as the integrin-associated protein (IAP).[2][3] By binding to CD47, it can mimic the effects of the full-length TSP-1 protein, including the induction of apoptosis, and the regulation of cell adhesion and migration.[1][3]
Q2: What are the essential negative controls for experiments involving the TSP-1 (1016-1023) peptide?
To ensure the observed effects are specific to the TSP-1 (1016-1023) peptide's interaction with its receptor, it is crucial to use appropriate negative controls. The two most common types of negative controls are:
-
Scrambled Peptides: These peptides have the same amino acid composition as the active peptide but in a randomized sequence. A scrambled peptide should not bind to the target receptor and, therefore, should not elicit the biological response.
-
Inactive Variant Peptides: These are peptides where key amino acid residues required for activity are mutated, rendering the peptide unable to bind to its receptor. An example of an inactive variant for the 4N1K peptide is 4NGG.[3]
Q3: What is a suitable scrambled control peptide sequence for RFYVVMWK?
While various scrambled sequences can be generated, a common approach is to rearrange the amino acids to disrupt any potential binding motifs. A rationally designed scrambled control for RFYVVMWK could be VKMFWYVR . This sequence maintains the same amino acid composition and hydrophobicity while randomizing the order to minimize the likelihood of specific binding to the CD47 receptor.
Q4: Are there any known off-target effects of the TSP-1 (1016-1023) peptide?
Some studies have suggested that the 4N1K peptide may have CD47-independent effects, particularly at higher concentrations.[4] These may include non-specific binding to cell surfaces, which could lead to artifacts in cell adhesion and aggregation assays.[4] Therefore, it is critical to use a range of concentrations and include the proper negative controls to verify the specificity of the observed effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in cell adhesion/migration assays with the active peptide. | 1. Non-specific binding of the peptide to the cells or substrate. 2. Peptide concentration is too high, leading to off-target effects. | 1. Ensure proper blocking of plates (e.g., with BSA). 2. Perform a dose-response curve to determine the optimal peptide concentration. 3. Always include a scrambled or inactive peptide control to assess non-specific effects.[4] |
| The negative control peptide shows unexpected activity. | 1. The scrambled/inactive peptide sequence is not truly inert and has some residual activity. 2. The peptide stock solution is contaminated. 3. The readout is non-specific. | 1. Test a different scrambled sequence or an inactive variant. 2. Use freshly prepared, high-purity peptide stocks. 3. Verify the specificity of your assay with other controls (e.g., receptor-blocking antibodies). |
| Inconsistent results between experiments. | 1. Variability in peptide stock solution preparation and storage. 2. Differences in cell passage number or confluency. 3. Inconsistent incubation times or other experimental parameters. | 1. Prepare aliquots of the peptide stock solution to avoid multiple freeze-thaw cycles. Store at -80°C for long-term storage.[2] 2. Standardize cell culture conditions. 3. Follow a detailed, written protocol consistently. |
| The active peptide shows no effect. | 1. The peptide has degraded. 2. The cells do not express the CD47 receptor. 3. The experimental conditions are not optimal. | 1. Use a fresh aliquot of the peptide. 2. Confirm CD47 expression in your cell line using techniques like flow cytometry or western blotting.[3] 3. Optimize assay conditions such as incubation time and peptide concentration. |
Data Presentation
The following tables summarize expected quantitative outcomes from key experiments, highlighting the importance of negative controls.
Table 1: Effect of TSP-1 (1016-1023) on Apoptosis of Jurkat T-cells
| Treatment | Concentration (µM) | % Apoptotic Cells (TUNEL Assay) |
| Vehicle Control | - | 5 ± 2 |
| TSP-1 (1016-1023) | 100 | 45 ± 5 |
| Scrambled Control | 100 | 7 ± 3 |
| Inactive Variant (4NGG) | 100 | 6 ± 2 |
Data are representative and compiled from descriptions in the literature.[3]
Table 2: Inhibition of Endothelial Cell Adhesion to Fibronectin
| Treatment | Concentration (µM) | % Inhibition of Adhesion |
| Vehicle Control | - | 0 |
| TSP-1 (1016-1023) | 50 | 60 ± 8 |
| Scrambled Control | 50 | 5 ± 3 |
| Inactive Variant (4NGG) | 50 | 4 ± 2 |
Data are representative and compiled from descriptions in the literature.[4]
Experimental Protocols
Protocol 1: Cell Adhesion Assay
-
Plate Coating: Coat 96-well plates with an extracellular matrix protein (e.g., fibronectin at 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plates with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Harvest cells and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
Peptide Treatment: Pre-incubate the cells with the TSP-1 (1016-1023) peptide, scrambled control, or inactive variant at the desired concentration for 30 minutes at 37°C.
-
Seeding: Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Fix the adherent cells with 4% paraformaldehyde and stain with crystal violet. Solubilize the stain and measure the absorbance at 570 nm.
Protocol 2: Apoptosis Assay (TUNEL Staining)
-
Cell Culture: Culture cells in a suitable medium to the desired confluency.
-
Peptide Treatment: Treat the cells with the TSP-1 (1016-1023) peptide, scrambled control, or inactive variant at the desired concentration for the specified duration (e.g., 24 hours).
-
Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix with 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to label DNA strand breaks.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.
Visualizations
Signaling Pathway
Caption: TSP-1 (1016-1023) signaling pathway via the CD47 receptor.
Experimental Workflow
Caption: General experimental workflow for TSP-1 (1016-1023) peptide studies.
References
Validation & Comparative
A Comparative Guide: Full-Length Thrombospondin-1 vs. its Bioactive Peptide (1016-1023)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multifaceted matricellular glycoprotein Thrombospondin-1 (TSP-1) and its C-terminal-derived peptide, TSP-1 (1016-1023). This analysis, supported by experimental data, delves into their distinct and overlapping biological activities, offering insights for targeted therapeutic development.
Full-length Thrombospondin-1 (TSP-1) is a large, homotrimeric glycoprotein that plays a complex role in the regulation of angiogenesis, immune responses, and tissue remodeling.[1][2] Its diverse functions are mediated through multiple structural domains that interact with a variety of cell surface receptors, including CD36, CD47, and various integrins.[1] In contrast, the synthetic peptide derived from its C-terminal domain, TSP-1 (1016-1023), acts as a specific agonist for the CD47 receptor, also known as integrin-associated protein (IAP).[3][4] This focused activity provides a tool to dissect the specific contributions of the TSP-1/CD47 signaling axis from the broader effects of the full-length protein.
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative differences in the biological activities of full-length TSP-1 and the TSP-1 (1016-1023) peptide.
| Parameter | Full-Length TSP-1 | TSP-1 (1016-1023) Peptide | Reference |
| Molecular Weight | ~450 kDa (trimer) | ~1 kDa | [5] |
| Receptor Binding | CD47, CD36, Integrins (αvβ3, etc.), LRP1, Heparan Sulfate Proteoglycans | CD47 (specifically) | [1][3][4] |
| CD47 Binding Affinity (Kd) | 12 pM | Not explicitly reported, but acts as a high-affinity agonist | [6] |
| Effective Concentration | pM to low nM range for CD47-mediated effects | µM range for in vitro assays | [6] |
| Biological Function | Full-Length TSP-1 | TSP-1 (1016-1023) Peptide | Reference |
| Angiogenesis | Primarily inhibitory, but can be pro-angiogenic depending on context and concentration | Inhibitory (mimics anti-angiogenic effects of TSP-1 via CD47) | [2][7] |
| Endothelial Cell Proliferation | Inhibitory | Inhibitory | [8] |
| Endothelial Cell Migration | Inhibitory | Inhibitory | [3] |
| Endothelial Cell Apoptosis | Induces apoptosis | Induces apoptosis | [5][9] |
| T-Cell Activation | Inhibitory (IC50: 0.22 - 2.2 nM) | Inhibitory (effective at 1 µM) | [6] |
| Platelet Aggregation | Modulates | No direct effect reported | [10] |
| TGF-β Activation | Activates latent TGF-β | No | [10] |
Signaling Pathways
The differential receptor engagement of full-length TSP-1 and its 1016-1023 peptide results in the activation of distinct signaling cascades. Full-length TSP-1 can simultaneously or sequentially engage multiple receptors, leading to a complex and context-dependent cellular response. The 1016-1023 peptide, however, isolates the CD47-mediated signaling pathway.
Figure 1: Differential receptor binding and downstream effects of full-length TSP-1 and its 1016-1023 peptide.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Cell Proliferation Assay (CCK-8)
This protocol is for assessing the anti-proliferative effects of full-length TSP-1 and the 1016-1023 peptide on endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
96-well cell culture plates
-
Full-length human TSP-1 (recombinant)
-
TSP-1 (1016-1023) peptide (synthetic)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed endothelial cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of full-length TSP-1 and the TSP-1 (1016-1023) peptide in serum-free medium. A typical concentration range for full-length TSP-1 is 0.1-100 nM, and for the peptide is 0.1-100 µM.
-
Remove the growth medium from the wells and replace it with 100 µL of the prepared protein/peptide dilutions. Include a vehicle control (serum-free medium alone).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 values.
Apoptosis Assay (TUNEL)
This protocol details the detection of apoptosis in endothelial cells induced by full-length TSP-1 and the 1016-1023 peptide using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Materials:
-
Endothelial cells
-
Chamber slides or 96-well plates suitable for imaging
-
Full-length human TSP-1
-
TSP-1 (1016-1023) peptide
-
TUNEL assay kit
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Seed endothelial cells onto chamber slides or into imaging-compatible 96-well plates and culture until they reach sub-confluency.
-
Treat the cells with desired concentrations of full-length TSP-1 (e.g., 10-100 nM) or the TSP-1 (1016-1023) peptide (e.g., 10-100 µM) in serum-free medium for 24-48 hours. Include a vehicle control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Proceed with the TUNEL staining according to the manufacturer's instructions. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
Counterstain the cell nuclei with a suitable dye (e.g., DAPI) if not included in the kit.
-
Mount the slides or image the plates using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-stained nuclei).
Figure 2: General experimental workflow for comparing the effects of full-length TSP-1 and its 1016-1023 peptide.
Summary and Conclusion
The comparison between full-length TSP-1 and its 1016-1023 peptide highlights a classic example of structure-function relationships in a complex biological molecule. Full-length TSP-1 is a pleiotropic protein with a broad range of biological activities mediated by its multiple domains and their respective receptors. This complexity can be both advantageous and challenging for therapeutic development, as off-target effects are a significant consideration.
The TSP-1 (1016-1023) peptide, by specifically targeting the CD47 receptor, offers a more focused approach. It allows for the investigation and potential therapeutic targeting of the TSP-1/CD47 signaling axis in isolation. This can be particularly valuable in diseases where the pathological role of this specific pathway has been identified, such as in certain cancers and vascular disorders.
For researchers, the choice between using full-length TSP-1 and the 1016-1023 peptide will depend on the specific research question. To study the overall biological impact of TSP-1 in a particular system, the full-length protein is the appropriate choice. However, to dissect the specific role of CD47 signaling, the 1016-1023 peptide provides a powerful and specific tool. For drug development professionals, the peptide offers a more straightforward path for optimization and development of a targeted therapeutic with a potentially more predictable and manageable side-effect profile. This guide provides a foundational understanding to aid in these critical decisions.
References
- 1. Thrombospondin-1 induces endothelial cell apoptosis and inhibits angiogenesis by activating the caspase death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predictive model identifies strategies to enhance TSP1-mediated apoptosis signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Txr1: a transcriptional regulator of thrombospondin-1 that modulates cellular sensitivity to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cofactor Regulation of C5a Chemotactic Activity in Physiological Fluids. Requirement for the Vitamin D Binding Protein, Thrombospondin-1 and its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Thrombospondin-1 is a CD47-dependent endogenous inhibitor of hydrogen sulfide signaling in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CD47-binding peptide of thrombospondin-1 induces defenestration of liver sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active peptides of TSP-1 inhibit retinal angiogenesis through the CD36 pathway in a rat model of choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombospondin 1 and type I repeat peptides of thrombospondin 1 specifically induce apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Validating the Anti-Angiogenic Effect of TSP-1 (1016-1023)
Thrombospondin-1 (TSP-1) is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels. Its anti-angiogenic properties are mediated through various domains that interact with different cell surface receptors on endothelial cells. This guide focuses on the validation of the anti-angiogenic effect of a specific C-terminal peptide fragment of TSP-1, spanning amino acids 1016-1023. This peptide is known to function as an agonist for the CD47 receptor, also known as integrin-associated protein (IAP).[1][2]
This document provides a comparative overview of TSP-1 derived anti-angiogenic peptides, detailed experimental protocols for in vitro validation, and visual diagrams of the pertinent signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.
Comparative Analysis of TSP-1 Derived Anti-Angiogenic Peptides
For comparative purposes, the following table summarizes the reported anti-angiogenic activities of other well-characterized TSP-1 derived peptides.
| Peptide/Mimetic | Target Receptor | Assay | Reported Potency (IC50/EC50) | Reference |
| TSP-1 (1016-1023) | CD47 | - | Data not available in cited literature | [1][2] |
| Mal III Peptide | CD36 | Endothelial Cell Migration | ~7 µM | [7] |
| ABT-526 | CD36 | HMVEC Migration (VEGF-induced) | Nanomolar range | [8] |
| ABT-526 | CD36 | HMVEC Tube Formation | Nanomolar range | [8] |
| ABT-510 | CD36 | HMVEC Migration (VEGF-induced) | 30-fold less active than ABT-526 | [8] |
| ABT-510 | CD36 | HMVEC Tube Formation | 20-fold more active than ABT-526 | [8] |
| PLP-ABT898 | CD36 | Fatty Acid Uptake Inhibition | IC50 of 184 nM | [9] |
| TSP-1-derived CD36 binding motif | CD36 | Cell attachment to TSP-1 | IC50 of 80 µM | [10] |
HMVEC: Human Microvascular Endothelial Cells, VEGF: Vascular Endothelial Growth Factor.
Key Experimental Protocols
To validate the anti-angiogenic activity of TSP-1 (1016-1023) or other peptides, the following in vitro assays are fundamental.
Endothelial Cell Proliferation Assay (BrdU Method)
This assay measures the inhibition of DNA synthesis in proliferating endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) when treated with the test peptide.
Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in complete endothelial growth medium (EGM). Incubate for 24 hours at 37°C, 5% CO2.
-
Starvation: Replace the medium with a low-serum basal medium (e.g., 0.5% FBS) and incubate for 6-8 hours to synchronize the cell cycle.
-
Treatment: Add fresh low-serum medium containing a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF) and varying concentrations of the test peptide (e.g., TSP-1 (1016-1023)). Include positive controls (e.g., Suramin) and negative controls (vehicle).
-
BrdU Labeling: After 24-48 hours of treatment, add 10 µM BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for an additional 2-4 hours.
-
Detection: Remove the labeling medium, fix the cells, and permeabilize them. Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Quantification: Add the enzyme substrate and measure the colorimetric or fluorometric signal using a plate reader. The signal intensity is proportional to the amount of BrdU incorporated, reflecting cell proliferation.
Endothelial Cell Migration Assay (Transwell/Boyden Chamber)
This assay assesses the ability of a peptide to inhibit the chemotactic migration of endothelial cells towards a pro-angiogenic stimulus.[11]
Methodology:
-
Chamber Preparation: Use a 24-well plate with Transwell inserts (typically 8 µm pore size). Coat the upper side of the insert membrane with an extracellular matrix protein like fibronectin or collagen (10 µg/mL) and allow it to dry.
-
Chemoattractant: In the lower chamber, add basal medium containing a chemoattractant (e.g., 20 ng/mL VEGF).
-
Cell Seeding: Harvest and resuspend endothelial cells in serum-free basal medium. Add the test peptide at various concentrations to the cell suspension.
-
Incubation: Seed the peptide-treated cells (e.g., 50,000 cells/insert) into the upper chamber of the Transwell inserts. Incubate for 4-6 hours at 37°C, 5% CO2.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining and Visualization: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like Crystal Violet or DAPI.
-
Quantification: Count the number of stained, migrated cells in several representative fields under a microscope. The reduction in the number of migrated cells in treated wells compared to the control indicates an anti-migratory effect.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, and the inhibitory effect of the test peptide on this process.
Methodology:
-
Matrix Coating: Thaw a basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100 µL into each well of a pre-chilled 96-well plate.
-
Gel Formation: Incubate the plate at 37°C for at least 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Harvest endothelial cells and resuspend them in low-serum basal medium at a density of 1-2 x 10^5 cells/mL.
-
Treatment and Seeding: Add varying concentrations of the test peptide to the cell suspension. Immediately seed 100 µL of the treated cell suspension (10,000-20,000 cells) onto the solidified matrix.
-
Incubation: Incubate the plate for 4-18 hours at 37°C, 5% CO2. The duration should be optimized for the specific cell type to allow for network formation in control wells.
-
Visualization: Visualize the tube-like structures using a light microscope. For quantification, cells can be labeled with a fluorescent dye like Calcein AM prior to analysis.
-
Quantification: Capture images and analyze them using angiogenesis software to quantify parameters such as the total tube length, number of junctions, and number of loops. A decrease in these parameters indicates an anti-angiogenic effect.
Signaling Pathways and Workflows
Visual diagrams are provided below to illustrate the key molecular pathway and a standard experimental process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thrombospondin-1 as a Paradigm for the Development of Antiangiogenic Agents Endowed with Multiple Mechanisms of Action [mdpi.com]
- 4. Targeting tumor angiogenesis with TSP-1-based compounds: rational design of antiangiogenic mimetics of endogenous inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thrombospondin-1 signaling through CD47 inhibits cell cycle progression and induces senescence in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scispace.com [scispace.com]
A Comparative Guide to CD47 Agonists: Thrombospondin-1 (1016-1023) and its Analogs Versus Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic peptide derived from Thrombospondin-1 (TSP-1), corresponding to amino acids 1016-1023, and its analogs, against other classes of CD47 agonists. The comparative analysis is supported by experimental data on their efficacy in inducing cell death and modulating cellular processes. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Introduction to CD47 Agonism
Cluster of Differentiation 47 (CD47) is a ubiquitously expressed transmembrane protein that plays a critical role in various cellular functions, including apoptosis, proliferation, and immune regulation.[1][2] As a receptor for thrombospondin-1, CD47 can initiate signaling cascades that lead to programmed cell death, making it a compelling target in oncology.[3][4] CD47 agonists, which activate these signaling pathways, have emerged as a promising class of therapeutic agents. This guide focuses on the C-terminal peptide of TSP-1 (amino acids 1016-1023) and its more stable analog, PKHB1, comparing their performance with other CD47 modulators like the monoclonal antibody B6H12 and SIRPα-Fc fusion proteins.
Quantitative Performance Comparison of CD47 Agonists
The following tables summarize the available quantitative data on the efficacy of different CD47 agonists in inducing cell death in various cancer cell lines. Due to the heterogeneity of reported studies, a direct comparison across all agonists in a single cell line is not always available. The data presented is collated from multiple sources to provide a comparative overview.
Table 1: Cytotoxic Activity of TSP-1-Derived Peptides
| Agonist | Cell Line | Assay | Endpoint | Concentration | Result | Citation(s) |
| Thrombospondin-1 (1016-1023) variant 4N1K | T24 (Bladder Cancer) | Apoptosis Assay | % Apoptotic Cells | Not Specified | 7.9% | [5] |
| Thrombospondin-1 (1016-1023) variant 4N1K | Renal Cell Carcinoma | Immunohistochemistry | Apoptotic Index | Not Applicable | Higher in 4N1K-positive tumors | [6] |
| PKHB1 | CEM (T-cell ALL) | Cell Viability Assay | CC50 | 200 µM | 50% cell death | [7] |
| PKHB1 | MOLT-4 (T-cell ALL) | Cell Viability Assay | CC50 | 300 µM | 50% cell death | [7] |
| PKHB1 | L5178Y-R (Murine T-cell Lymphoma) | Cell Viability Assay | CC50 | 200 µM | 50% cell death | [7] |
Note: 4N1K is a peptide with the core sequence of TSP-1 (1016-1023) (KRFYVVMWK). PKHB1 is a serum-stable mimetic of this peptide.[6][8] There is some evidence to suggest that PKHB1 and 4N1K may also induce cell death through CD47-independent mechanisms.[8]
Table 2: Activity of Other CD47 Modulators
| Agonist/Modulator | Cell Line | Assay | Endpoint | Concentration | Result | Citation(s) |
| Anti-CD47 mAb (B6H12) | Hepatocellular Carcinoma | Cell Growth Assay | Inhibition of Growth | Not Specified | Effective | [3] |
| Anti-CD47 mAb (B6H12) | Malignant B cells | Phagocytosis Assay | Phagocytosis | 2 µg/mL | Induction of phagocytosis | [9] |
| SIRPα-Fc Fusion Protein | Various | Binding Assay | EC50 for CD47 binding | Not Specified for agonism | High affinity binding to CD47 | [10][11] |
Note: The primary mechanism of action for anti-CD47 antibodies and SIRPα-Fc fusion proteins in many studies is the blockade of the CD47-SIRPα "don't eat me" signal, leading to phagocytosis, rather than direct agonist-induced cell death.[12][13] However, some anti-CD47 antibodies can induce a form of programmed cell death.[14]
Signaling Pathways
CD47 activation by TSP-1 derived peptides initiates a distinct, caspase-independent programmed cell death pathway.
Thrombospondin-1 (1016-1023) Induced Cell Death Pathway
Ligation of CD47 by the TSP-1 peptide or its analogs triggers a signaling cascade characterized by:
-
Calcium-dependent cell death : The process is reliant on intracellular calcium fluxes.[7][15]
-
Mitochondrial involvement : A decrease in mitochondrial membrane potential is a key event.[7]
-
Caspase-independence : This form of cell death does not involve the activation of executioner caspases.[7][15]
-
Cytoskeletal reorganization : The process is linked to changes in the actin cytoskeleton.
Caption: TSP-1 peptide-induced CD47 signaling pathway.
Experimental Protocols
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[16]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel and treat with the CD47 agonist for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Workflow for Apoptosis Assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CD47 agonist and incubate for the desired period.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Caption: Workflow for MTT Cell Viability Assay.
In Vitro Phagocytosis Assay
This assay quantifies the engulfment of target cancer cells by macrophages.[18][19]
Materials:
-
Target cancer cells and macrophage cell line (e.g., RAW 264.7)
-
Fluorescent dyes for cell labeling (e.g., CFSE for target cells, and a different color for macrophages)
-
Anti-CD47 blocking antibody (as a control)
-
Flow cytometer
Procedure:
-
Label target cancer cells with CFSE according to the manufacturer's protocol.
-
Label macrophages with a different fluorescent dye.
-
Co-culture the labeled target cells and macrophages at a suitable ratio (e.g., 1:5) in the presence of the CD47 agonist or control antibody.
-
Incubate for 1-4 hours at 37°C.
-
Harvest the cells and stain with a macrophage-specific surface marker antibody (e.g., anti-CD11b).
-
Analyze the samples by flow cytometry.
Data Interpretation:
-
The percentage of double-positive cells (e.g., CFSE+ and CD11b+) represents the macrophages that have phagocytosed the target cells.
Caption: Workflow for In Vitro Phagocytosis Assay.
Conclusion
Thrombospondin-1 (1016-1023) and its stable analog PKHB1 are potent inducers of caspase-independent programmed cell death in various cancer cell lines. Their direct cytotoxic effect distinguishes them from other CD47 modulators like SIRPα-Fc fusion proteins and some monoclonal antibodies that primarily act by blocking the CD47-SIRPα inhibitory axis to promote phagocytosis. The choice of a CD47 agonist for therapeutic development will depend on the desired mechanism of action, whether it is direct tumor cell killing or enhancement of the innate immune response. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field. Further head-to-head studies are warranted to establish a more definitive comparative efficacy profile of these different classes of CD47 agonists.
References
- 1. CD47 as a promising therapeutic target in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 3. InVivoMAb anti-human CD47 | Bio X Cell [bioxcell.com]
- 4. Invitrogen CD47 Monoclonal Antibody (B6H12), APC, eBioscience , Invitrogen:Antibodies:Primary | Fisher Scientific [fishersci.nl]
- 5. urotoday.com [urotoday.com]
- 6. Expression of thrombospondin-derived 4N1K peptide-containing proteins in renal cell carcinoma tissues is associated with a decrease in tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD47 agonist peptide PKHB1 induces immunogenic cell death in T‐cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Available Technologies - NCI [techtransfer.cancer.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. CD47 agonist peptide PKHB1 induces immunogenic cell death in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Human Thrombospondin-1 (1016-1023) Peptide in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the human Thrombospondin-1 (TSP-1) derived peptide (amino acids 1016-1023) and its cross-reactivity in mouse models. The human TSP-1 (1016-1023) peptide, often referred to as 4N1K, is a well-characterized agonist of the CD47 receptor.[1][2][3][4][5][6] Its high degree of sequence conservation across species, including human and mouse, results in significant biological cross-reactivity, making it a valuable tool for preclinical research in mouse models.[1][3][6][7][8][9][10]
Peptide Sequence Comparison
The amino acid sequence of the human TSP-1 (1016-1023) peptide is identical to the corresponding sequence in mouse Thrombospondin-1. This complete conservation is the molecular basis for the peptide's high cross-reactivity.
| Species | Amino Acid Sequence (1016-1023) |
| Human | R - F - Y - V - V - M - W - K |
| Mouse | R - F - Y - V - V - M - W - K |
Comparative In Vitro Efficacy
The following table summarizes the biological effects of the TSP-1 (1016-1023) peptide observed in human and mouse cell lines, demonstrating its comparable activity across species.
| Assay | Cell Line | Peptide Concentration | Observed Effect | Reference |
| Apoptosis Induction | Human Promyelocytic Leukemia (NB4) | 5 x 10⁻⁸ M (of full-length TSP-1) | 46±3% apoptotic cells | [2] |
| Apoptosis Induction | Human Monocyte-derived Dendritic Cells | 25-200 µg/mL | Dose-dependent increase in Annexin V positive cells | [1] |
| Inhibition of T cell Activation | Murine Primary T cells | 1 µM | Inhibition of H₂S-induced IL-2 mRNA expression | [11] |
| Sensitization to Taxanes | Human Prostate Cancer Cells | Not specified | Increased cytotoxicity of taxanes | [5] |
Signaling Pathway and Experimental Workflow
The TSP-1 (1016-1023) peptide primarily exerts its effects through the CD47 receptor, initiating a signaling cascade that can lead to apoptosis, inhibition of angiogenesis, and modulation of the immune response.
Caption: TSP-1 (1016-1023) peptide binds to the CD47 receptor, initiating downstream signaling events.
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of the TSP-1 (1016-1023) peptide in a mouse tumor model.
Caption: A generalized workflow for evaluating the anti-tumor effects of TSP-1 peptides in a mouse model.
Experimental Protocols
In Vitro Apoptosis Assay (TUNEL Assay)
This protocol is adapted from studies investigating TSP-1 induced apoptosis.[2]
-
Cell Culture: Culture human (e.g., NB4) or mouse cells in appropriate media.
-
Treatment: Treat cells with the TSP-1 (1016-1023) peptide at desired concentrations (e.g., 1-10 µM) for a specified duration (e.g., 24-72 hours). Include a negative control (e.g., vehicle or a scrambled peptide) and a positive control for apoptosis.
-
Cell Fixation: Harvest cells and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Staining: Incubate cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled dUTP) for 60 minutes at 37°C in the dark, according to the manufacturer's instructions.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.
In Vivo Tumor Growth Inhibition Study
This protocol is a general guideline based on methodologies used in preclinical cancer research.[12][13]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) for studies involving human tumor xenografts, or syngeneic models for immunocompetent studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Treatment Groups: Randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control (e.g., PBS)
-
TSP-1 (1016-1023) peptide (e.g., 1-10 mg/kg, administered intraperitoneally or intravenously daily)
-
Control peptide (e.g., scrambled sequence)
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors.
-
Analysis: Compare the final tumor volumes and weights between the treatment groups. Perform histological and immunohistochemical analysis on the excised tumors to assess markers of apoptosis (e.g., cleaved caspase-3) and angiogenesis (e.g., CD31).
Conclusion
The human Thrombospondin-1 (1016-1023) peptide exhibits robust cross-reactivity in mouse models due to the identical amino acid sequence in the corresponding region of mouse TSP-1. This allows for the direct translation of in vitro findings from human cell lines to in vivo mouse studies, providing a reliable platform for investigating the therapeutic potential of targeting the CD47 signaling pathway. The experimental data consistently demonstrates comparable biological activity, validating the use of this peptide in preclinical research aimed at developing novel therapeutics for cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cofactor Regulation of C5a Chemotactic Activity in Physiological Fluids. Requirement for the Vitamin D Binding Protein, Thrombospondin-1 and its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Txr1: a transcriptional regulator of thrombospondin-1 that modulates cellular sensitivity to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molnova.com [molnova.com]
- 7. TSP-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. alfagen.com.tr [alfagen.com.tr]
- 9. Thrombospondin-1 (1016-1023) (human, bovine, mouse), CAS [[149234-04-8]] | BIOZOL [biozol.de]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Thrombospondin-1 is a CD47-dependent endogenous inhibitor of hydrogen sulfide signaling in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thrombospondin-1 proteomimetic polymers exhibit anti-angiogenic activity in a neovascular age-related macular degeneration mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Confirming CD47 as the Primary Receptor for Thrombospondin-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental evidence supporting CD47 as the primary receptor for Thrombospondin-1 (TSP-1). It includes quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows to facilitate a clear understanding of this critical molecular interaction.
Executive Summary
Thrombospondin-1 (TSP-1) is a multifunctional matricellular protein that modulates a wide array of cellular processes, including angiogenesis, apoptosis, and immune responses. These diverse functions are mediated through its interaction with various cell surface receptors. Extensive research has identified the ubiquitously expressed transmembrane protein CD47 as the high-affinity receptor for TSP-1, playing a dominant role in mediating its physiological and pathological effects. This guide presents a comparative analysis of the binding affinities and signaling pathways of TSP-1 with CD47 and other potential receptors, solidifying the position of CD47 as its primary interaction partner.
Comparative Analysis of TSP-1 Receptor Interactions
The interaction of TSP-1 with its receptors is characterized by distinct binding affinities and involves specific domains of the TSP-1 protein. The following tables summarize the quantitative data from various experimental studies.
Table 1: Binding Affinity of TSP-1 for its Receptors
| Receptor | Ligand | Dissociation Constant (Kd) | Method |
| CD47 | TSP-1 | ~12 pM [1] | Radiolabeled Ligand Competition Assay [1] |
| CD36 | TSP-1 | ~227 nM[2] | Not Specified[2] |
| SIRPα | CD47 | ~1.6 to 2 µM[3] | Not Specified[3] |
Table 2: TSP-1 Domains and Their Receptor Interactions
| TSP-1 Domain | Interacting Receptor(s) | Key Functions Mediated |
| C-terminal Domain | CD47 [4][5] | Inhibition of nitric oxide (NO) signaling, anti-angiogenic effects, T-cell inhibition[4][6] |
| Type 1 Repeats | CD36[7] | Anti-angiogenic effects, inhibition of endothelial cell migration[7] |
| N-terminal Domain | Integrins (e.g., α4β1)[6], Heparan Sulfate Proteoglycans | Cell adhesion, chemotaxis[6] |
Experimental Evidence Supporting CD47 as the Primary Receptor
The significantly higher binding affinity of TSP-1 for CD47, in the picomolar range, compared to other receptors like CD36 (nanomolar range), strongly indicates that CD47 is the primary receptor for TSP-1 under physiological conditions.[2][5] Functional studies have consistently demonstrated that the inhibitory effects of TSP-1 on angiogenesis and nitric oxide (NO) signaling are predominantly mediated through CD47.[4] Experiments using cells lacking CD47 (CD47-null) have shown a loss of TSP-1-mediated inhibition of vascular cell responses, further confirming the necessary role of CD47 in this signaling pathway.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Radiolabeled Ligand Competition Assay for TSP-1 and CD47 Binding Affinity
This assay is used to determine the binding affinity of TSP-1 for CD47 by measuring the displacement of a radiolabeled ligand (e.g., 125I-SIRPα) from CD47-expressing cells by unlabeled TSP-1.
Materials:
-
CD47-expressing cells (e.g., Jurkat T cells)
-
Radiolabeled SIRPα (125I-SIRPα)
-
Unlabeled TSP-1
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Washing buffer (e.g., cold PBS)
-
Gamma counter
Procedure:
-
Cell Preparation: Harvest and wash CD47-expressing cells, then resuspend in binding buffer to a final concentration of 1x106 cells/mL.
-
Competition Reaction: In a series of tubes, incubate a fixed concentration of 125I-SIRPα with increasing concentrations of unlabeled TSP-1 and 1x105 cells.
-
Incubation: Incubate the reaction tubes at 4°C for 2-3 hours to reach binding equilibrium.
-
Washing: Terminate the binding reaction by adding an excess of cold washing buffer, followed by rapid filtration through a glass fiber filter to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specifically bound 125I-SIRPα as a function of the logarithm of the unlabeled TSP-1 concentration. The IC50 value (concentration of TSP-1 that inhibits 50% of 125I-SIRPα binding) is determined. The Kd can then be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human CD47 extracellular domain
-
Recombinant human TSP-1
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization: Covalently immobilize the recombinant CD47 extracellular domain onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is prepared by performing the same chemistry without the protein.
-
Analyte Injection: Inject a series of concentrations of TSP-1 in running buffer over the sensor surface at a constant flow rate.
-
Association and Dissociation: Monitor the change in the SPR signal (response units, RU) in real-time to observe the association of TSP-1 with the immobilized CD47. After the injection, switch to running buffer to monitor the dissociation phase.
-
Regeneration: After each cycle, inject the regeneration solution to remove the bound TSP-1 and prepare the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: TSP-1 binds to its high-affinity receptor CD47, initiating a downstream signaling cascade that leads to various cellular responses.
Caption: Logical workflow for confirming CD47 as the primary receptor for TSP-1, from binding affinity determination to functional validation.
Caption: Comparative binding affinities of TSP-1 for its different cell surface receptors.
References
- 1. Human thrombospondin's (TSP-1) C-terminal domain opens to interact with the CD-47 receptor: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of anti-angiogenic thrombospondin-1 type 1 repeat domain interactions with CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD36 mediates binding of soluble thrombospondin-1 but not cell adhesion and haptotaxis on immobilized thrombospondin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. Active peptides of TSP-1 inhibit retinal angiogenesis through the CD36 pathway in a rat model of choroidal neovascularization | PLOS One [journals.plos.org]
- 7. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Showdown: Synthetic vs. Recombinant TSP-1 Peptides in Preclinical Research
For researchers and drug development professionals navigating the complexities of angiogenesis and cancer therapy, Thrombospondin-1 (TSP-1) and its derivatives present a compelling avenue of investigation. As a potent endogenous inhibitor of new blood vessel formation, TSP-1's therapeutic potential is significant. However, the choice between utilizing synthetic or recombinant forms of its active peptide domains can be a critical decision point in experimental design and therapeutic development. This guide provides a functional comparison of synthetic and recombinant TSP-1 peptides, supported by experimental data, detailed protocols, and pathway visualizations to inform your research.
This comparison guide synthesizes findings from multiple studies to offer an objective overview of the performance of synthetic versus recombinant TSP-1 peptides in key functional assays. While direct head-to-head comparisons in single studies are limited, the available data allows for a robust analysis of their respective activities.
At a Glance: Key Functional Differences
| Feature | Synthetic TSP-1 Peptides | Recombinant TSP-1 Peptides/Fragments | Key Considerations |
| Biological Activity | Potent inhibitors of endothelial cell migration and proliferation. Can induce apoptosis in endothelial and some tumor cells.[1][2][3] | Exhibit similar anti-angiogenic and pro-apoptotic activities.[1][4] May possess enhanced activity due to more native-like structure and the presence of multiple active domains.[5] | The specific amino acid sequence and inclusion of key motifs (e.g., TGF-β activating sequence) significantly impact activity in both forms. |
| Specificity | Highly specific to their target sequences, such as the CD36 binding domain.[2][6] | Can interact with multiple receptors and proteins, reflecting the multi-domain nature of the native TSP-1.[1][5] | Synthetic peptides offer a more targeted approach to studying specific molecular interactions. |
| Production & Purity | Chemically synthesized, allowing for high purity and the incorporation of non-natural amino acids.[7] | Produced in biological systems (e.g., E. coli, insect cells), which may introduce impurities like endotoxins.[8] | Purity and potential for immunogenicity are critical factors for in vivo studies. |
| Cost & Scalability | Generally more cost-effective for shorter peptide sequences.[7] | Can be more economical for producing larger, more complex protein fragments in large quantities.[7] | The complexity and length of the peptide/protein are major cost drivers. |
| Structural Integrity | Short linear or cyclized peptides may not fully replicate the tertiary structure of the native domain. | Can be engineered to fold into conformations that more closely resemble the native protein, potentially leading to higher efficacy.[5] | Proper folding is crucial for the biological activity of many TSP-1 domains. |
Quantitative Functional Comparison
The following tables summarize quantitative data from various studies to highlight the functional performance of synthetic and recombinant TSP-1 peptides in key anti-angiogenic and pro-apoptotic assays.
Table 1: Inhibition of Endothelial Cell Migration
| Peptide/Protein | Type | Assay | Concentration | % Inhibition | Reference |
| VR-13 (from TSRs) | Synthetic | Wound Healing | 100 µg/mL | ~70% | [2][9] |
| Peptides from procollagen-like region | Synthetic | Boyden Chamber | Not specified | Effective inhibition | [10] |
| Recombinant 3TSR/hTSP-1 | Recombinant | Boyden Chamber | ~0.5 nM | Potent, dose-dependent | [1] |
| Recombinant TSR2+RFK | Recombinant | Boyden Chamber | ~0.5 nM | Potent, dose-dependent | [1] |
| Recombinant TSR2 | Recombinant | Boyden Chamber | ~0.5 nM | Potent, dose-dependent | [1] |
Table 2: Induction of Apoptosis
| Peptide/Protein | Type | Cell Type | Assay | Concentration | Observation | Reference |
| Peptides from Type I Repeats | Synthetic | Bovine Aortic Endothelial Cells | DNA Fragmentation | Not specified | Induced apoptosis | [3] |
| Hep-I and GGWSHW peptides | Synthetic | HL-60 and NB4 leukemia cells | Not specified | 10⁻⁹ - 5x10⁻⁸ M | Induced apoptosis | [11] |
| Recombinant TSR-containing proteins | Recombinant | B16F10 tumor cells | Not specified | Not specified | Increased apoptosis | [1] |
| Recombinant 3TSR | Recombinant | Tumor-associated endothelium | In vivo | Not specified | Massive apoptosis | [12] |
Table 3: Inhibition of Tumor Growth in vivo
| Peptide/Protein | Type | Tumor Model | Dosage | % Inhibition | Reference |
| Recombinant 3TSR/hTSP-1 | Recombinant | B16F10 melanoma | 2.5 mg/kg/day | 81% | [1] |
| Recombinant TSR2+RFK | Recombinant | B16F10 melanoma | 2.5 mg/kg/day | Comparable to 3TSR/hTSP-1 | [1] |
| TSP-1-derived CD36 binding motif | Synthetic | Human colon cancer | 10 mg/kg (every other day) | 69% reduction in tumor volume | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the functional implications of using synthetic versus recombinant TSP-1 peptides.
Figure 1. Simplified signaling pathways of TSP-1 peptides.
Figure 2. General experimental workflow for comparing TSP-1 peptides.
Detailed Experimental Protocols
Cell Migration Assay (Wound Healing)
-
Cell Culture: Plate endothelial cells (e.g., RF/6A) in a 6-well plate and culture until a confluent monolayer is formed.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh culture medium containing different concentrations of the synthetic or recombinant TSP-1 peptide. A control group with no peptide should be included.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the wound at different points for each image. The rate of cell migration is determined by the change in the wound width over time. The percentage of wound closure can be calculated and compared between treated and control groups.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the synthetic or recombinant TSP-1 peptide. Include a control group with no peptide.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the cell proliferation rate as a percentage relative to the control group.
In Vivo Choroidal Neovascularization (CNV) Model
-
Animal Model: Use adult rats (e.g., Sprague-Dawley).
-
CNV Induction: Induce CNV by creating laser photocoagulation spots on the retina.
-
Treatment: Administer the synthetic or recombinant TSP-1 peptide via intravitreal injection at a specified dosage. A control group should receive a vehicle injection.
-
Evaluation: After a set period (e.g., 7-14 days), evaluate the extent of CNV using fluorescein angiography or by histological analysis of choroidal flat mounts.
-
Data Analysis: Quantify the area of neovascularization and compare the treated groups to the control group.
Conclusion
Both synthetic and recombinant TSP-1 peptides are valuable tools for investigating the anti-angiogenic and pro-apoptotic functions of Thrombospondin-1. The choice between them depends on the specific research question and experimental context. Synthetic peptides offer high purity and specificity for studying defined molecular interactions, making them ideal for initial screening and mechanistic studies. Recombinant peptides, particularly larger fragments containing multiple domains, may exhibit more potent and diverse biological activities due to their more native-like conformation and are well-suited for in vivo efficacy studies. Researchers should carefully consider the advantages and limitations of each approach, as outlined in this guide, to design robust and informative experiments in the pursuit of novel anti-angiogenic therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Active peptides of TSP-1 inhibit retinal angiogenesis through the CD36 pathway in a rat model of choroidal neovascularization | PLOS One [journals.plos.org]
- 3. Thrombospondin 1 and type I repeat peptides of thrombospondin 1 specifically induce apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of anti-angiogenic thrombospondin-1 type 1 repeat domain interactions with CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombospondin-based Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recombinant versus synthetic peptide synthesis: the perks and drawbacks [manufacturingchemist.com]
- 8. Recombinant and Synthetic Affibodies Function Comparably for Modulating Protein Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Thrombospondin-1 (TSP-1) and TSP-1-derived heparin-binding peptides induce promyelocytic leukemia cell differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thrombospondin and apoptosis: molecular mechanisms and use for design of complementation treatments - PMC [pmc.ncbi.nlm.nih.gov]
Validating Apoptosis Induction by Thrombospondin-1 (1016-1023): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic activity of the Thrombospondin-1 (TSP-1) derived peptide (amino acids 1016-1023), with a focus on supporting experimental data and detailed methodologies. The information presented herein is intended to assist researchers in validating the apoptotic effects of this peptide and comparing its efficacy against other known inducers.
Comparative Analysis of Apoptosis Induction
The TSP-1 peptide (1016-1023), often referred to by its sequence RFYVVMWK, is a known agonist of the CD47 receptor and has been shown to induce apoptosis in various cell types.[1] Its efficacy, however, can vary depending on the cell line and the presence of other signaling molecules.
Quantitative Data Summary
The following tables summarize the pro-apoptotic effects of the TSP-1 (1016-1023) peptide and compare it with other apoptosis inducers.
Table 1: Apoptosis Induction by TSP-1 (1016-1023) Peptide in Dendritic Cells
| Concentration (µg/mL) | % of Annexin V Positive Cells |
| 25 | Increased |
| 50 | Increased |
| 100 | Increased |
| 200 | Further Increased |
| Data is qualitative as presented in the source, indicating a dose-dependent increase.[1] |
Table 2: Comparative Apoptosis Induction in Promyelocytic Leukemia Cell Lines (HL-60 and NB4)
| Treatment | Cell Line | % of Apoptotic Cells (TUNEL Assay) |
| Control | HL-60 | 2 ± 1% |
| TSP-1 (1016-1023) (10⁻⁴ M) | HL-60 | 9 ± 4% |
| Hep-I (TSP-1 peptide) (10⁻⁴ M) | HL-60 | 42 ± 2% |
| GGWSHW (TSP-1 peptide) (10⁻⁴ M) | HL-60 | High (not quantified) |
| All-Trans Retinoic Acid (ATRA) (10⁻⁷ M) | HL-60 | 38 ± 6% |
| Full-length TSP-1 (5 x 10⁻⁸ M) | HL-60 | 37 ± 7% |
| Control | NB4 | Not specified |
| TSP-1 (1016-1023) (10⁻⁴ M) | NB4 | 25 ± 4% |
| Hep-I (TSP-1 peptide) (10⁻⁴ M) | NB4 | 53 ± 9% |
| GGWSHW (TSP-1 peptide) (10⁻⁴ M) | NB4 | High (not quantified) |
| All-Trans Retinoic Acid (ATRA) (10⁻⁷ M) | NB4 | 19 ± 7% |
| Full-length TSP-1 (5 x 10⁻⁸ M) | NB4 | 46 ± 3% |
| Data from a study on promyelocytic leukemia cells, highlighting that while the 1016-1023 peptide induces significant apoptosis, other TSP-1 domains like the heparin-binding peptides (Hep-I and GGWSHW) can be more potent in these specific cell lines.[2] |
Table 3: Comparison with Standard Apoptosis Inducers
While direct comparative studies are limited, the following provides context for the potency of commonly used inducers.
| Apoptosis Inducer | Cell Line | Concentration | % of Apoptotic Cells | Assay |
| Staurosporine | Pancreatic Cancer (PaTu 8988t) | 1 µM | Significantly Increased | Annexin V |
| Paclitaxel | Prostate Cancer (PC3M) | 2 µM | Significantly Increased | Annexin V |
| Paclitaxel | Breast Cancer (MDA-MB-435) | 1 nM (IC₅₀) | 50% Inhibition | Cell Viability |
| These values are provided as a general reference and are highly dependent on the specific experimental conditions.[3][4][5] |
Signaling Pathways and Experimental Workflows
TSP-1 (1016-1023) Apoptosis Induction Pathway
The binding of the TSP-1 (1016-1023) peptide to the CD47 receptor is a key initiating event in its pro-apoptotic signaling cascade. This interaction can disrupt the inhibitory signal provided by the CD47-SIRPα axis and can also influence other downstream pathways, including the inhibition of survival signals mediated by vascular endothelial growth factor (VEGF).
Caption: Signaling pathway of TSP-1 (1016-1023) induced apoptosis.
Experimental Workflow for Apoptosis Validation
A typical workflow for validating apoptosis induction involves cell treatment followed by one or more established apoptosis assays.
References
Comparative Analysis of TSP-1 (1016-1023) in Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the Thrombospondin-1 (TSP-1) derived peptide (1016-1023), also known as 4N1K, across various cell lines. The information is supported by experimental data from peer-reviewed literature.
The TSP-1 (1016-1023) peptide, a CD47 agonist, has garnered significant interest for its multifaceted role in regulating key cellular processes, including apoptosis and cell migration. Understanding its differential effects on various cell types, particularly endothelial and cancer cells, is crucial for its potential therapeutic applications. This guide summarizes the available data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Data Presentation: A Comparative Overview
The TSP-1 (1016-1023) peptide exhibits distinct effects on different cell lines, primarily due to the differential expression of its receptor, CD47, and the downstream signaling cascades. The following tables summarize the comparative effects on apoptosis and cell migration based on available literature.
| Cell Line Type | Apoptosis Induction by TSP-1 (1016-1023) | Key Findings |
| Endothelial Cells | Induces apoptosis | TSP-1 and its type I repeat-derived peptides have been shown to specifically induce programmed cell death in endothelial cells, such as bovine aortic endothelial cells.[1] |
| Cancer Cells | Generally does not directly induce apoptosis, but can sensitize to other agents | Studies have shown that while TSP-1 peptides inhibit the growth of breast carcinoma cells (MDA-MB-435S), they do not induce apoptosis directly in these cells.[1] However, the 4N1K peptide can sensitize prostate cancer cells to taxane-induced apoptosis through the CD47 receptor. |
| Cell Line Type | Effect of TSP-1 (1016-1023) on Cell Migration | Key Findings |
| Endothelial Cells | Inhibits migration | TSP-1 is a known inhibitor of endothelial cell migration, a critical step in angiogenesis. This effect is often mediated through its interaction with CD47 and subsequent modulation of signaling pathways like the NO/cGMP pathway. |
| Cancer Cells | Variable effects | The effect of TSP-1 on cancer cell migration can be context-dependent. While some studies suggest an inhibitory role, others indicate that TSP-1 might promote migration and invasion in certain cancer types. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the effects of TSP-1 (1016-1023).
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cell lines of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, and a cancer cell line such as MDA-MB-231 breast cancer cells)
-
TSP-1 (1016-1023) peptide (4N1K)
-
Control peptide (e.g., a scrambled version of 4N1K)
-
Cell culture medium and supplements
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, available in commercial kits)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in chamber slides or multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the TSP-1 (1016-1023) peptide and a control peptide for a predetermined time (e.g., 24-48 hours). Include an untreated control.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 2-5 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI or Hoechst.
-
Imaging and Analysis: Mount the slides and visualize under a fluorescence microscope. The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of green fluorescent nuclei relative to the total number of blue fluorescent nuclei.
Cell Migration Assay (Transwell Assay)
The Transwell assay, or Boyden chamber assay, is a widely used method to assess cell migration towards a chemoattractant.
Materials:
-
Cell lines of interest
-
TSP-1 (1016-1023) peptide
-
Control peptide
-
Transwell inserts (e.g., 8 µm pore size for endothelial and most cancer cells)
-
24-well plates
-
Serum-free cell culture medium
-
Chemoattractant (e.g., Vascular Endothelial Growth Factor - VEGF for endothelial cells, or serum-containing medium for cancer cells)
-
Cotton swabs
-
Fixation and staining solution (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Preparation: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber of the wells.
-
Cell Seeding: Resuspend cells in serum-free medium. Pre-incubate the cells with different concentrations of the TSP-1 (1016-1023) peptide or control peptide for 30 minutes. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 4-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain with crystal violet.
-
Quantification: Wash the inserts and allow them to dry. Count the number of migrated cells in several random fields under a microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the effects of TSP-1 (1016-1023).
Caption: TSP-1 (1016-1023) signaling pathway via CD47.
Caption: General experimental workflow for comparative analysis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
